6,8-Dimethyl-3-formylchromone
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDPSWFSZPYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374392 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-75-6 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Characterization of 6,8-Dimethyl-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6,8-dimethyl-3-formylchromone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodology, offers key characterization data, and presents a visual representation of the synthetic workflow.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation and cyclization of a substituted 2-hydroxyacetophenone to yield the target chromone derivative. The starting material for this synthesis is 2-hydroxy-3,5-dimethylacetophenone.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol outlines the general steps for the synthesis of 3-formylchromones and is applicable for the synthesis of this compound from 2-hydroxy-3,5-dimethylacetophenone.
Reagents and Materials:
-
2-hydroxy-3,5-dimethylacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride to chilled N,N-dimethylformamide with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.
-
Reaction with the Acetophenone: To the freshly prepared Vilsmeier reagent, add 2-hydroxy-3,5-dimethylacetophenone. The reaction mixture is typically stirred at a controlled temperature to ensure the completion of the formylation and subsequent cyclization.
-
Work-up: The reaction mixture is then carefully quenched by pouring it into crushed ice. This step hydrolyzes the reaction intermediates and precipitates the crude product.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization, typically from ethanol, to yield pure this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are conducted using various analytical techniques. The key characterization data are summarized in the table below.
| Property | Data |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 42059-75-6 |
| Melting Point | Estimated: 154-160 °C (based on the 6,7-dimethyl isomer) |
| ¹H NMR | Specific experimental data not available in the searched literature. |
| ¹³C NMR | Specific experimental data not available in the searched literature. |
| Mass Spectrometry (MS) | Specific experimental data not available in the searched literature. |
Note: While specific experimental NMR and MS data for this compound were not found in the available literature, the general fragmentation patterns for chromones involve characteristic cleavages of the heterocyclic ring.
Visualizing the Synthetic Workflow
The synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as a streamlined workflow, from the initial reactants to the final purified product.
References
Physicochemical Properties of 6,8-Dimethyl-3-formylchromone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6,8-Dimethyl-3-formylchromone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data on its fundamental characteristics and outlines standard experimental methodologies for their determination.
Core Physicochemical Data
| Property | Value | Source/Notes |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |
| Molecular Weight | 202.21 g/mol | [1][2] |
| Melting Point | 187-190 °C | [3] |
| Boiling Point | Not available | Data for the parent compound, 3-formylchromone, is also not readily available. High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Soluble in many organic solvents | 3-formylchromone derivatives are generally soluble in solvents like water, dichloromethane, acetonitrile, DMSO, DMF, ethanol, 2-propanol, and chloroform.[4] Specific quantitative solubility data for the 6,8-dimethyl derivative is not available. |
| pKa | Not available | The pKa of chromone derivatives can be influenced by substituents. For instance, a series of 2-(N,N-dimethylamino)chromones exhibited pKa values in the range of 1.92 - 2.52.[5] |
Spectroscopic Profile
Detailed spectroscopic data is crucial for the structural elucidation and characterization of this compound. While a complete experimental spectrum for this specific molecule is not publicly available, the following sections describe the expected spectral characteristics based on the analysis of the parent compound, 3-formylchromone, and its other substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the formyl proton. The chemical shifts will be influenced by the electron-withdrawing nature of the chromone core and the formyl group, as well as the electron-donating effect of the methyl groups.
¹³C NMR: The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule. The carbonyl carbon of the chromone ring and the formyl group will appear at the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups. The carbonyl (C=O) stretching bands of the chromone ring and the aldehyde are expected to be prominent. For 3-formylchromone derivatives, the C=O stretching of the γ-pyrone ring is typically observed in the range of 1637-1655 cm⁻¹, while the aldehyde C=O stretch appears at a higher frequency.[6]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of chromone derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the chromone ring.
Experimental Protocols
This section details generalized experimental procedures for determining the key physicochemical properties of chromone derivatives, which can be adapted for this compound.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity.
A standard method involves packing a small amount of the finely powdered dry solid into a capillary tube and heating it in a calibrated melting point apparatus. The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Solubility Determination
A general qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents at ambient temperature. For quantitative determination, a shake-flask method followed by spectroscopic analysis is commonly employed.
References
Spectroscopic Analysis of 6,8-Dimethyl-3-formylchromone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic data for 6,8-Dimethyl-3-formylchromone (CAS No: 42059-75-6, Molecular Formula: C₁₂H₁₀O₃).[1] Due to the absence of a complete, publicly available experimental dataset, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical reference for the characterization of this and related chromone derivatives.
Introduction
This compound is a derivative of the chromone heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. The presence of the dimethyl and formyl functionalities offers sites for further chemical modification, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research or development context.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, such as 3-formylchromone and 6-methyl-3-formylchromone, and are intended to provide a reference for experimental verification.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.2 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.2 - 8.4 | Singlet | 1H | H-2 |
| ~7.5 - 7.6 | Singlet | 1H | H-5 |
| ~7.2 - 7.3 | Singlet | 1H | H-7 |
| ~2.4 | Singlet | 3H | Methyl protons (C6-CH₃) |
| ~2.3 | Singlet | 3H | Methyl protons (C8-CH₃) |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~188 - 192 | Aldehyde Carbonyl (CHO) |
| ~175 - 178 | Ketone Carbonyl (C=O) |
| ~158 - 162 | C-2 |
| ~154 - 156 | C-8a |
| ~135 - 138 | C-6 |
| ~133 - 135 | C-8 |
| ~124 - 126 | C-5 |
| ~123 - 125 | C-7 |
| ~120 - 122 | C-4a |
| ~118 - 120 | C-3 |
| ~20 - 22 | C6-CH₃ |
| ~15 - 18 | C8-CH₃ |
Table 3: Predicted IR Absorption Data
(Technique: KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |
| ~2850 - 2750 | Weak | Aldehyde C-H Stretch |
| ~1700 - 1680 | Strong | Aldehyde C=O Stretch |
| ~1660 - 1640 | Strong | γ-Pyrone C=O Stretch |
| ~1610 - 1580 | Strong | C=C Stretch (Aromatic & Pyrone) |
| ~1470 - 1450 | Medium | C-H Bend (Methyl) |
| ~1250 - 1200 | Strong | Aryl-O-C Stretch |
Table 4: Predicted Mass Spectrometry Data
(Technique: Electron Ionization - EI)
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular Ion) |
| 201 | [M-H]⁺ |
| 173 | [M-CHO]⁺ |
| 145 | [M-CHO-CO]⁺ |
Experimental Protocols
The following sections describe generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[2]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the compound with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, using a standard electron energy of 70 eV.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or synthesized chemical compound.
Caption: Workflow for chemical compound characterization.
References
The Diverse Biological Activities of 3-Formylchromone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a benzopyran-4-one system, is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological properties. Among these, 3-formylchromone and its analogues have emerged as particularly promising compounds with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of 3-formylchromone derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.
Anticancer Activity of 3-Formylchromone Derivatives
3-Formylchromone derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, apoptosis, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 3-formylchromone derivatives, presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Fluoro-3-formylchromone | Human oral squamous carcinoma (HSC-2) | < 15.6 | [1] |
| 6-Chloro-3-formylchromone | Human oral squamous carcinoma (HSC-2) | < 15.6 | [1] |
| 6-Chloro-7-methyl-3-formylchromone | Human oral squamous carcinoma (HSC-2) | < 15.6 | [1] |
| 6,8-Dichloro-3-formylchromone | Human promyelocytic leukemia (HL-60) | 26 | [1] |
| Epiremisporine H | Human colon carcinoma (HT-29) | 21.17 ± 4.89 | [2] |
| Epiremisporine H | Human lung carcinoma (A549) | 31.43 ± 3.01 | [2] |
| Epiremisporine G | Human colon carcinoma (HT-29) | 35.05 ± 3.76 | [2] |
| Epiremisporine F | Human colon carcinoma (HT-29) | 44.77 ± 2.70 | [2] |
Signaling Pathways in Anticancer Activity
STAT3 Signaling Pathway:
One of the key mechanisms underlying the anticancer activity of 3-formylchromone is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 activation is a hallmark of many cancers, promoting cell survival and proliferation. 3-Formylchromone has been shown to counteract this pathway by upregulating SHP-2, a protein tyrosine phosphatase that dephosphorylates and inactivates STAT3.
References
6,8-Dimethyl-3-formylchromone: A Versatile Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dimethyl-3-formylchromone is a key synthetic intermediate in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive aldehyde group on the chromone scaffold, allows for the facile synthesis of a diverse range of heterocyclic derivatives. These derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of this compound, with a focus on detailed experimental protocols and quantitative biological data to support further research and drug development efforts.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of the corresponding 2-hydroxyacetophenone.[1][2]
Reaction Scheme
Caption: Synthesis of this compound via Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones.[1][3][4]
Materials:
-
2-Hydroxy-3,5-dimethylacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 10 mL).
-
Cool the flask in an ice-water bath and slowly add phosphorus oxychloride (POCl₃, 2.0 mL) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Again, cool the reaction mixture in an ice bath and add a solution of 2-hydroxy-3,5-dimethylacetophenone (1.64 g, 0.01 mol) in DMF (5 mL) dropwise.
-
After the addition, allow the reaction mixture to stir at room temperature for 16 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the mixture by the slow addition of a 2 M sodium hydroxide solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Expected Yield: ~70-80%
Characterization: The product can be characterized by melting point determination, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
This compound as a Synthetic Intermediate
The aldehyde functionality at the C-3 position of this compound serves as a versatile handle for the synthesis of a wide array of heterocyclic compounds through condensation and cyclization reactions.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives leads to the formation of pyrazole-substituted chromones. These compounds have garnered significant interest due to their potential anticancer activities.[5][6]
Caption: General scheme for the synthesis of pyrazole derivatives.
This is a general procedure for the synthesis of pyrazole derivatives from 3-formylchromones.[5]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.01 mol) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Synthesis of Isoxazole Derivatives
Condensation of this compound with hydroxylamine hydrochloride yields isoxazole derivatives, which have been investigated for their antimicrobial properties.[7][8]
Caption: General scheme for the synthesis of isoxazole derivatives.
This is a general procedure for the synthesis of isoxazole derivatives from 3-formylchromones.[9]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium acetate
Procedure:
-
A mixture of this compound (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate (0.01 mol) in ethanol (25 mL) is refluxed for 5-7 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The solid product that separates out is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Synthesis of Thiosemicarbazone Derivatives
The reaction of this compound with thiosemicarbazide results in the formation of thiosemicarbazone derivatives, which have been explored for their antimicrobial activities.[10][11]
This is a general procedure for the synthesis of thiosemicarbazone derivatives from 3-formylchromones.[10][11]
Materials:
-
This compound
-
Thiosemicarbazide
-
Methanol
-
Catalytic amount of zinc perchlorate
Procedure:
-
To a solution of thiosemicarbazide (0.01 mol) in methanol, add a catalytic amount of zinc perchlorate.
-
Stir the mixture for 10 minutes under anhydrous conditions.
-
Add this compound (0.01 mol) to the stirred solution.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, the precipitated solid is filtered, washed with methanol, and dried to afford the pure product.
Biological Activities of this compound Derivatives
Derivatives of this compound have been reported to exhibit a range of biological activities, making them attractive candidates for drug discovery.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 3-formylchromone derivatives against various cancer cell lines.[12][13][14] The mechanism of action is often attributed to the induction of apoptosis.[12][15]
Table 1: Anticancer Activity of 3-Formylchromone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivatives | A549 (Lung) | 13.5 | [12] |
| Pyrazole Derivatives | HeLa (Cervical) | 7.01 ± 0.60 | [5] |
| Pyrazole Derivatives | NCI-H460 (Lung) | 8.55 ± 0.35 | [5] |
| Pyrazole Derivatives | MCF-7 (Breast) | 14.31 ± 0.90 | [5] |
| Hydrazone Derivatives | HL-60 (Leukemia) | Appreciable | [15] |
| Hydrazone Derivatives | NALM-6 (Leukemia) | Appreciable | [15] |
Antimicrobial Activity
Derivatives of 3-formylchromone, particularly isoxazoles and thiosemicarbazones, have shown promising activity against a range of bacterial and fungal strains.[7][9][16]
Table 2: Antimicrobial Activity of 3-Formylchromone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole Derivatives | Staphylococcus aureus | 100 | [9] |
| Isoxazole Derivatives | Bacillus subtilis | 100 | [9] |
| Isoxazole Derivatives | Escherichia coli | 100 | [9] |
| Isoxazole Derivatives | Candida albicans | 100 | [9] |
| Isoxazole Derivatives | Aspergillus niger | 100 | [9] |
| Thiosemicarbazone Derivatives | E. coli | Significant activity at 100 ppm | [11] |
Mechanism of Action
The biological activities of this compound derivatives are believed to stem from various mechanisms. In the context of anticancer activity, the induction of apoptosis is a frequently observed phenomenon.[12][15] Some studies suggest that these compounds can induce cell cycle arrest and may also act as topoisomerase inhibitors.[13] For antimicrobial activity, the exact mechanisms are still under investigation but are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Caption: Potential mechanisms of anticancer activity.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its formyl group allow for the creation of diverse libraries of heterocyclic compounds. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the importance of this scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs. Further research into the specific mechanisms of action and structure-activity relationships of its derivatives is warranted to optimize their therapeutic efficacy.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
Unveiling the Therapeutic Promise of Dimethyl-Formylchromones and the Clinical Success of Dimethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the therapeutic potential of dimethyl-formylchromones, a class of synthetic heterocyclic compounds, and provides an in-depth analysis of the closely related and clinically established drug, dimethyl fumarate (DMF). While dimethyl-formylchromones have emerged as compounds of interest with demonstrated preclinical bioactivity, research into their therapeutic applications is still in its nascent stages. In contrast, dimethyl fumarate has a well-documented history of efficacy and is an approved treatment for inflammatory and neurodegenerative conditions, most notably multiple sclerosis and psoriasis.
This document aims to provide a comprehensive overview of the current state of knowledge on both fronts. It will begin by exploring the synthesized derivatives of dimethyl-formylchromones and their reported biological activities. The guide will then transition to a detailed examination of dimethyl fumarate, covering its established mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for relevant assays. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying science.
While the therapeutic journey of dimethyl-formylchromones is just beginning, the success of dimethyl fumarate offers valuable insights into the potential of small molecules in modulating key pathological pathways. This guide serves as a resource for researchers and drug development professionals interested in exploring the therapeutic landscape of these and similar compounds.
Dimethyl-Formylchromones: Emerging Therapeutic Candidates
Dimethyl-formylchromones are derivatives of chromone, a core structure found in many naturally occurring compounds with diverse biological activities. The introduction of dimethyl and formyl groups onto the chromone scaffold has yielded synthetic molecules with potential anti-inflammatory and anti-cancer properties.
Quantitative Data: Preclinical Bioactivity of Dimethyl-Formylchromone Derivatives
The following table summarizes the available quantitative data on the biological activities of various dimethyl-formylchromone derivatives. The data is primarily from in vitro studies and highlights their potential in specific therapeutic areas.
| Compound | Biological Activity | Assay | Result (IC50 / MIC) | Reference |
| 6,8-Dichloro-3-formylchromone | Anti-Helicobacter pylori | Broth dilution assay | Comparable to metronidazole | |
| 6,8-Dichloro-3-formylchromone | Urease Inhibition | Jack bean urease assay | Potent inhibition | |
| 6,8-Dibromo-3-formylchromone | Urease Inhibition | Jack bean urease assay | Potent inhibitory activity | |
| Various 3-formylchromone derivatives | Anti-inflammatory | In vitro and in vivo models | Promising activities |
Experimental Protocols: Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is a key step in the synthesis of 3-formylchromones.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Stirring apparatus
-
Round-bottomed flask
-
Dropping funnel
Procedure:
-
In a round-bottomed flask equipped with a stirring apparatus and a dropping funnel, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. An exothermic reaction occurs, leading to the formation of the Vilsmeier reagent.
-
After the addition of POCl₃ is complete and the initial exothermic reaction has subsided, add the substituted 2-hydroxyacetophenone dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture on a steam bath with continuous stirring for approximately 2 hours.
-
After the reaction is complete, cool the mixture and pour it over crushed ice.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. The 3-formylchromone derivative will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography.
Vilsmeier-Haack Synthesis of 3-Formylchromones.
Dimethyl Fumarate (DMF): A Clinically Validated Therapeutic
Dimethyl fumarate (DMF) is an oral medication that has demonstrated significant efficacy in the treatment of relapsing-remitting multiple sclerosis (MS) and psoriasis. Its therapeutic effects are attributed to its ability to modulate inflammatory and oxidative stress pathways.
Quantitative Data: Therapeutic Efficacy of Dimethyl Fumarate
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the therapeutic efficacy of DMF in various contexts.
Table 1: In Vitro Anticancer Activity of Dimethyl Fumarate
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Pancreatic Cancer Cell Lines (PANC-1, Miapaca-2, CFPAC-1, Patu-8988) | Pancreatic Cancer | Cell Viability Assay | Dose-dependent decrease (0–800 μM) | |
| Cutaneous T-cell lymphoma (CTCL) cells | Lymphoma | Cell Death Assay | Dose-dependent induction of cell death | |
| Breast Cancer Cell Lines | Breast Cancer | Cell Proliferation Assay | Inhibition of proliferation |
Table 2: Anti-Inflammatory Effects of Dimethyl Fumarate
| Model | Key Inflammatory Mediator | Effect of DMF | Quantitative Change | Reference |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Inhibition | Dose-dependent reduction | |
| LPS-stimulated microglial cells | IL-1β, IL-6, TNF-α mRNA | Suppression | Significant dose-dependent reduction | |
| Experimental Autoimmune Encephalomyelitis (EAE) mice | IL-17A, GM-CSF production | Suppression | Significant reduction in cytokine levels |
Table 3: Neuroprotective Effects of Dimethyl Fumarate in Multiple Sclerosis (Clinical Trials)
| Clinical Trial | Primary Outcome | Effect of DMF | Quantitative Result | Reference |
| DEFINE | Annualized Relapse Rate (ARR) | Reduction | 53% reduction (BID) vs. placebo | |
| CONFIRM | Annualized Relapse Rate (ARR) | Reduction | 44% reduction (BID) vs. placebo | |
| ENDORSE (9-year follow-up) | Annualized Relapse Rate (ARR) | Sustained low ARR | Low ARR maintained over 9 years |
Experimental Protocols: Key Assays for Evaluating DMF Activity
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
96-well plates
-
Dimethyl fumarate (DMF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of DMF and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Workflow of the MTT Assay for Cell Viability.
2. LPS-Induced Inflammation Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Dimethyl fumarate (DMF)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of DMF for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (untreated, LPS only, DMF only).
-
After the incubation period, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is indicative of NO production.
-
Cytokine Measurement: Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
Signaling Pathways Modulated by Dimethyl Fumarate
DMF exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
1. Activation of the Nrf2 Antioxidant Response Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. DMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.
-
Outcome: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cell's capacity to combat oxidative stress.
Activation of the Nrf2 Pathway by Dimethyl Fumarate.
2. Inhibition of the NF-κB Pro-inflammatory Pathway
NF-κB is a key transcription factor that plays a central role in the inflammatory response by controlling the expression of numerous pro-inflammatory genes.
-
Mechanism: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus. DMF has been shown to inhibit the NF-κB pathway through multiple mechanisms, including the direct covalent modification of the p65 subunit of NF-κB, which prevents its nuclear translocation and DNA binding.
-
Outcome: By inhibiting NF-κB activation, DMF reduces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules, thereby dampening the inflammatory response.
Inhibition of the NF-κB Pathway by Dimethyl Fumarate.
Conclusion
This technical guide has provided a
In Silico Modeling of 6,8-Dimethyl-3-formylchromone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, a class of benzopyran-4-one derivatives, are a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 3-formylchromones are particularly valuable as synthetic intermediates and bioactive molecules. This technical guide focuses on the in silico modeling of a specific derivative, 6,8-Dimethyl-3-formylchromone, to predict and understand its bioactivity. While direct experimental data on this exact compound is limited in the public domain, this guide leverages computational studies on closely related 3-formylchromone derivatives to provide a comprehensive overview of the methodologies and potential biological profile. In silico approaches, including molecular docking, ADMET prediction, and quantum chemical calculations, offer a rapid and cost-effective means to evaluate the therapeutic potential of such compounds.
Molecular Properties and Bioactivity Predictions
Computational tools are instrumental in predicting the physicochemical properties and potential biological activities of novel compounds. For this compound, these predictions can guide further experimental validation.
Physicochemical Properties and Drug-Likeness
The drug-likeness of a molecule is often assessed using Lipinski's Rule of Five. While specific data for this compound is not available, studies on similar chromone derivatives suggest they generally exhibit favorable pharmacokinetic properties.[1] The Vilsmeir-Haack reaction is a common method for synthesizing 3-formylchromones.[2][3]
Predicted Biological Activities
Prediction of Activity Spectra for Substances (PASS) and similar tools can forecast a wide range of biological activities. For 3-formylchromone derivatives, predicted activities include potential as aldehyde oxidase inhibitors, insulin inhibitors, and HIF1A expression inhibitors.[4] Research has also indicated their potential as topoisomerase inhibitors and for their cytotoxic effects against various tumor cells.[2]
In Silico Experimental Protocols
A typical in silico workflow for evaluating the bioactivity of a compound like this compound involves several key steps, from ligand and protein preparation to detailed molecular interaction analysis.
Ligand and Protein Preparation
The three-dimensional structure of this compound can be generated and optimized using computational chemistry software like Gaussian.[2] For molecular docking studies, target protein structures are obtained from repositories like the Protein Data Bank (PDB). These structures are then prepared by removing water molecules and existing ligands, followed by energy minimization to ensure a stable conformation.[4]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Software such as AutoDock Vina is commonly used for this purpose.[4] The process involves defining a grid box that encompasses the active site of the protein. The docking algorithm then explores various binding poses of the ligand within this grid and scores them based on their binding affinity. Studies on 6-substituted 3-formylchromones have shown strong binding affinities to proteins like insulin-degrading enzyme (IDE).[2][4] For instance, 6-isopropyl-3-formylchromone exhibited a binding energy of -8.5 kcal/mol with IDE.[4]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. In silico tools like SwissADME and Toxtree are used to predict these properties.[1] These predictions help in identifying potential liabilities of a compound early in the drug discovery process.
Molecular Dynamics (MD) Simulations
To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations are performed using software like GROMACS.[4] These simulations model the movement of atoms in the complex over time, providing insights into the flexibility of the system and the persistence of key intermolecular interactions. Stable root-mean-square deviation (RMSD) values, typically between 0.2 and 0.5 nm, indicate a stable binding.[4]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet elucidated, related compounds have been investigated for their effects on various cellular targets.
Potential as Enzyme Inhibitors
Derivatives of 3-formylchromone have shown inhibitory activity against several enzymes. For example, they have been identified as potential inhibitors of the main protease of SARS-CoV-2.[2] Furthermore, 6,8-dichloro-3-formylchromone and 6,8-dibromo-3-formylchromone have demonstrated potent inhibition of urease.[5][6]
Cytotoxic and Anti-Tumor Activity
Several 3-formylchromone derivatives have exhibited tumor cell-specific cytotoxicity.[5][6] The underlying mechanisms are thought to involve the inhibition of key enzymes like topoisomerases.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from in silico studies on related 3-formylchromone derivatives.
Table 1: Predicted ADMET Properties of Chromone Derivatives
| Property | Predicted Value/Range | Reference |
| Lipinski's Rule of Five | Generally Compliant | [1] |
| GI Absorption | High | [1] |
| Blood-Brain Barrier Permeation | Varies with substitution | [1] |
| P-glycoprotein Substrate | No | [1] |
| CYP Isozyme Inhibition | Varies with isozyme | [1] |
Table 2: Molecular Docking Scores of 6-Substituted 3-Formylchromones with Insulin Degrading Enzyme (IDE)
| Compound | Binding Energy (kcal/mol) | Reference |
| 6-isopropyl-3-formylchromone | -8.5 | [4] |
| Dapagliflozin (Reference) | -7.9 | [4] |
| Vitexin | -8.3 | [4] |
| Myricetin | -8.4 | [4] |
Visualizations
The following diagrams illustrate the typical workflows and conceptual pathways involved in the in silico analysis of this compound.
Caption: In Silico Bioactivity Prediction Workflow.
Caption: Potential Molecular Targets and Biological Outcomes.
Conclusion
The in silico modeling of this compound, based on data from analogous compounds, suggests a promising profile for further investigation. Computational predictions indicate favorable drug-like properties and potential bioactivities, including anti-diabetic, anti-cancer, and anti-viral effects, primarily through enzyme inhibition. The methodologies outlined in this guide provide a robust framework for the virtual screening and characterization of this and other novel chromone derivatives, accelerating the identification of new therapeutic leads. Experimental validation of these in silico findings is a critical next step in the drug discovery pipeline.
References
- 1. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
The Versatile Reactivity of the Formyl Group in 3-Formylchromones: A Technical Guide for Researchers
For immediate release: An in-depth exploration of the chemical behavior of the formyl group in 3-formylchromones, providing a critical resource for researchers, scientists, and professionals in drug development. This guide details the diverse reactivity of this key functional group, summarizing quantitative data, outlining experimental protocols, and visualizing complex reaction pathways.
Introduction
3-Formylchromone, also known as 4-oxo-4H-chromene-3-carbaldehyde, is a highly versatile scaffold in organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by the presence of three key electrophilic centers: the formyl carbon, the C-2, and the C-4 positions of the pyrone ring.[1][3] This unique electronic arrangement makes 3-formylchromone a valuable precursor for the synthesis of a wide array of complex heterocyclic molecules.[2][3] The reactivity of the formyl group, in particular, has been extensively explored, leading to the development of novel compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This technical guide provides a comprehensive overview of the reactivity of the formyl group in 3-formylchromones, with a focus on its applications in drug discovery and development.
Factors Influencing Formyl Group Reactivity
The reactivity of the formyl group at the C-3 position of the chromone scaffold is intricately linked to the electronic and steric environment of the entire molecule.[6] The inherent electrophilicity of the formyl carbon is modulated by substituents on the fused benzene ring. Electron-withdrawing groups attached to the aromatic ring enhance the electrophilicity of the formyl carbon, thereby increasing its susceptibility to nucleophilic attack.[6] Conversely, electron-donating groups tend to diminish this reactivity.[6] This modulation of reactivity is a key consideration in the design of synthetic pathways utilizing 3-formylchromone derivatives.
Reactions of the Formyl Group
The formyl group in 3-formylchromones participates in a wide range of chemical transformations, serving as a gateway to diverse molecular architectures. These reactions can be broadly categorized into nucleophilic additions, condensation reactions, cycloadditions, and multicomponent reactions.
Nucleophilic Addition Reactions
The electrophilic nature of the formyl carbon makes it a prime target for a variety of nucleophiles. The course of these reactions is often highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, leading to a diverse array of products.[1]
With Amines: The reaction of 3-formylchromones with amines is particularly nuanced. Primary aromatic and heteroaromatic amines often lead to the formation of a wide range of products.[1] Secondary amines, such as pyrrolidine, piperidine, and morpholine, can lead to the formation of enaminoketones through a mechanism involving a Michael addition, deformylation, and subsequent ring opening.[1] The choice of solvent can also dramatically alter the reaction outcome. For instance, reactions with cyclic secondary amines in methanol can yield (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones, while the use of ethanol can lead to ring-opened enaminoketones.[1]
With Hydrazines and Hydrazides: Condensation of 3-formylchromones with hydrazines and hydrazides readily affords the corresponding hydrazone derivatives.[5][7] These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol or ethyl acetate.[5][7] The resulting hydrazones are often stable, crystalline solids and serve as valuable intermediates for the synthesis of other heterocyclic systems.
With Active Methylene Compounds: 3-Formylchromones readily undergo condensation with various active methylene compounds, such as malonic acid and its derivatives, in the presence of a base like pyridine.[8] These Knoevenagel-type condensations are a cornerstone for extending the carbon framework of the chromone scaffold.[2][9]
With Secondary Phosphine Oxides: In a catalyst-free, three-component reaction, 3-formyl-6-methylchromone reacts with primary amines and secondary phosphine oxides to yield chromonyl-substituted α-aminophosphine oxides or (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one derivatives, depending on the reaction conditions.[10]
Condensation Reactions
Condensation reactions involving the formyl group are fundamental to the synthetic utility of 3-formylchromones.
Knoevenagel Condensation: As mentioned, the Knoevenagel condensation is a prominent reaction, providing access to β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives and related structures.[6][8] These products have shown potential as agents for treating allergic diseases.[8]
Wittig Reaction: The Wittig reaction provides another avenue for the transformation of the formyl group, allowing for the introduction of a variety of substituted vinyl groups at the 3-position of the chromone ring.
Cycloaddition Reactions
The conjugated system within 3-formylchromone allows it to participate in cycloaddition reactions, acting as a diene or a dienophile.
Diels-Alder Reaction: 3-Formylchromone can function as a heterodiene, involving the enal system in [4+2] cycloaddition reactions.[1] This reactivity opens pathways to complex, fused heterocyclic systems.
[3+2] Cycloaddition Reactions: The formyl group can also be involved in [3+2] cycloaddition reactions, for instance, with nitrile oxides or azomethine ylides, to construct five-membered heterocyclic rings fused to the chromone core.[11]
Multicomponent Reactions
The ability of 3-formylchromones to react with multiple components in a single pot has been harnessed to create structurally complex molecules with high efficiency.[3] A notable example is the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals through a cascade reaction.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various reactions of the formyl group in 3-formylchromones, as reported in the literature.
| Nucleophile/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Cyclic Secondary Amines | Methanol | r.t., 2 h | (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones | 27-69 | [1] |
| Morpholine | Ethanol | r.t., 1 h | Ring-opened enaminoketone | 53 | [1] |
| Imidazole/Benzimidazole | Methanol | Δ, 35-40 h | 3,3'-[(azol-1-yl)methylene]bis(4H-chromen-4-ones) | 48-67 | [1] |
| Malonic Acid | Pyridine | Reflux | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | - | [8] |
| Diethyl Malonate | Pyridine | Reflux | Ethyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate | - | [8] |
| Cyanoacetic Acid | Pyridine | Reflux | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile | 56-74 | [8] |
| Barbituric Acid | Pyridine | Reflux, 10 min | Condensation product | 94 | [8] |
| Hydrazine/Hydrazide Derivatives | Ethyl Acetate | Reflux, 48 h | Hydrazone derivatives | 60-80 | [5] |
| Primary Amines & Secondary Phosphine Oxides | Acetonitrile | 80 °C, 1 h (MW) | α-aminophosphine oxides / 3-(amino)methylene chromanones | 87-91 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
General Procedure for the Synthesis of 3-Formylchromones (Vilsmeier-Haack Reaction)
The synthesis of substituted 3-formylchromones is typically achieved through the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenones.[12][13]
-
To a cooled (ice-bath) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.
-
The appropriate substituted 2-hydroxyacetophenone, dissolved in a minimum amount of DMF, is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into crushed ice and neutralized to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one[1]
-
A mixture of 3-formylchromone (1 mmol) and morpholine (1 mmol) in methanol (3 mL) is stirred at room temperature for 2 hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried to afford the pure product.
Synthesis of Hydrazone Derivatives of 3-Formylchromone[5]
-
A solution of 3-formylchromone (1 mmol) in ethyl acetate is treated with the appropriate hydrazine or hydrazide derivative (1 mmol).
-
The reaction mixture is refluxed for 48 hours.
-
After cooling, the precipitated solid is filtered, washed, and recrystallized from an acetone/ethanol mixture (50:50) to give the pure hydrazone derivative.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Diverse reaction pathways of 3-formylchromone.
Caption: General workflow for synthesis and derivatization.
Application in Drug Development
The diverse reactivity of the formyl group in 3-formylchromones has positioned this scaffold as a "privileged structure" in medicinal chemistry. The resulting derivatives have been investigated for a wide range of therapeutic applications.
-
Anti-inflammatory Agents: Several 3-formylchromone derivatives have demonstrated potent anti-inflammatory activities, with some compounds showing promising results in both in vitro and in vivo models.[4]
-
Anticancer Agents: The chromone nucleus is a common feature in many natural and synthetic compounds with anticancer properties. Derivatives of 3-formylchromone have been synthesized and evaluated as inhibitors of various cancer-related targets, such as protein kinases.[14][15]
-
Antimicrobial Agents: The structural diversity achievable from 3-formylchromone has led to the discovery of new compounds with significant activity against various bacterial and fungal strains.[5][13][14]
-
Fluorescent Probes: The unique photophysical properties of some chromone derivatives make them suitable for the development of fluorescent probes for biological imaging.[16]
Conclusion
The formyl group in 3-formylchromones is a remarkably versatile functional group, offering a multitude of synthetic possibilities. Its reactivity can be finely tuned by altering substituents and reaction conditions, providing access to a vast chemical space of novel heterocyclic compounds. The significant biological activities exhibited by many of these derivatives underscore the importance of 3-formylchromone as a key building block in modern drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this valuable scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. sciforum.net [sciforum.net]
- 13. asianpubs.org [asianpubs.org]
- 14. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemimpex.com [chemimpex.com]
The Structure-Activity Relationship of Substituted 3-Formylchromones: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of 3-formylchromone derivatives as promising therapeutic agents.
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a formyl group at the 3-position creates a highly reactive and versatile intermediate, the 3-formylchromone, which has served as a pivotal building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted 3-formylchromones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.
Anticancer Activity of Substituted 3-Formylchromones
Substituted 3-formylchromones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. The SAR studies reveal that the nature and position of substituents on the chromone ring significantly influence their potency.
Quantitative Data on Anticancer Activity
The cytotoxic effects of various substituted 3-formylchromones are typically evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency. The following table summarizes the IC50 values for a selection of derivatives against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| FC1 | Unsubstituted | HSC-2 | 89 | [1] |
| HSC-3 | 225 | [1] | ||
| HSG | 332 | [1] | ||
| HL-60 | 59 | [1] | ||
| FC6 | 6-Fluoro | HSC-2 | 29 | [1] |
| HSC-3 | 115 | [1] | ||
| HSG | 78 | [1] | ||
| HL-60 | 15 | [1] | ||
| FC7 | 6-Chloro | HSC-2 | 30 | [1] |
| HSC-3 | 121 | [1] | ||
| HSG | 75 | [1] | ||
| HL-60 | 16 | [1] | ||
| FC10 | 6,8-Dichloro | HSC-2 | 45 | [1] |
| HSC-3 | 165 | [1] | ||
| HSG | 102 | [1] | ||
| HL-60 | 25 | [1] | ||
| 3 | Epiremisporine H | HT-29 | 21.17 ± 4.89 | [2] |
| A549 | 31.43 ± 3.01 | [2] |
SAR Analysis:
-
Halogen substitution at the 6-position (e.g., fluoro and chloro) generally enhances cytotoxic activity compared to the unsubstituted parent compound.[1]
-
Dihalogenation at the 6 and 8 positions can also lead to potent compounds.[1]
-
Complex natural product-derived chromones, such as Epiremisporine H, have demonstrated significant cytotoxicity against colon and lung cancer cell lines.[2]
Mechanism of Anticancer Action: Targeting the STAT3 Signaling Pathway
Recent studies have elucidated that 3-formylchromone exerts its anticancer effects, at least in part, by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. 3-Formylchromone has been shown to inhibit the constitutive phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and DNA binding, which in turn downregulates the expression of STAT3 target genes involved in tumorigenesis.[3]
Antimicrobial Activity of Substituted 3-Formylchromones
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted 3-formylchromones have demonstrated promising activity against a variety of bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 6B3FC | 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [5][6] |
| Vibrio harveyi | 20 | [5][6] | ||
| 6C3FC | 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [5][6] |
| Vibrio harveyi | 20 | [5][6] |
SAR Analysis:
-
Halogenation at the 6-position with bromine or chlorine confers significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[5][6] These compounds have also been shown to inhibit virulence factors such as motility and protease production.[5][6]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of 3-formylchromone derivatives is multifaceted. In Vibrio species, halogenated 3-formylchromones have been shown to inhibit biofilm formation and quorum sensing, which are crucial for bacterial virulence and survival.[5][6] The inhibition of these processes disrupts bacterial communication and coordination, rendering them more susceptible to host defenses and conventional antibiotics.
Anti-inflammatory Activity of Substituted 3-Formylchromones
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. 3-Formylchromone derivatives have been investigated for their potential to modulate inflammatory responses.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound ID | Substitution Pattern | Enzyme | IC50 (µM) | Reference |
| Unspecified | 3-Formylchromone derivatives | COX-1 | - | [7] |
| COX-2 | - | [7] |
Note: While the reference indicates promising anti-inflammatory activity and mentions COX inhibition, specific IC50 values for a series of substituted 3-formylchromones were not explicitly provided in the cited abstract. Further investigation of the full text is recommended for detailed quantitative data.[7]
SAR Analysis:
-
The anti-inflammatory potential of 3-formylchromones has been demonstrated in various in vitro and in vivo models.[7] The core structure is considered a valuable scaffold for the development of novel anti-inflammatory agents.
Mechanism of Anti-inflammatory Action
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 3-formylchromone derivatives can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. The following sections provide step-by-step methodologies for the key assays discussed in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates (round-bottom)
-
Test compound stock solution (in a suitable solvent)
-
Positive control antibiotic
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microplate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Assay: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound stock solution (in DMSO)
-
Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
96-well plate
-
Detection system (e.g., ELISA kit for prostaglandin E2)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations or the reference inhibitor to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Reaction Incubation:
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable stop solution (e.g., a strong acid).
-
-
Detection:
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
Substituted 3-formylchromones represent a versatile and promising scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the chromone core can significantly enhance biological activity. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of new and more effective 3-formylchromone-based drug candidates. Further exploration of the diverse chemical space accessible from the 3-formylchromone template is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Chromone Aldehydes: A Technical Guide to Their Discovery, Natural Occurrence, and Scientific Significance
For Immediate Release
A comprehensive technical guide detailing the discovery, natural occurrence, synthesis, and biological activities of chromone aldehydes has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of this important class of naturally occurring compounds, offering valuable insights for their application in medicinal chemistry and drug discovery.
Chromone aldehydes, a subgroup of the broader chromone family, are heterocyclic compounds characterized by a benzopyran-4-one skeleton bearing an aldehyde group. These compounds are found in a variety of natural sources, including plants and fungi, and have demonstrated a range of promising biological activities. This guide summarizes key findings, presents quantitative data in accessible formats, and outlines detailed experimental protocols to facilitate further research in this field.
Discovery and Natural Occurrence
Chromone aldehydes have been isolated from various natural sources, where they contribute to the plant's or fungus's chemical defense and signaling mechanisms. While the broader class of chromones is widely distributed, the specific occurrence of chromone aldehydes is more targeted. For instance, derivatives such as 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde have been identified, although their natural sources are not always extensively documented. The isolation of these compounds often involves meticulous extraction and chromatographic techniques from plant materials or fungal cultures.
Physicochemical Properties
The physicochemical properties of chromone aldehydes are crucial for their biological activity and potential as drug candidates. Key properties for select chromone aldehydes are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Chromone-3-carboxaldehyde | C₁₀H₆O₃ | 174.15 | 151-153 | Orange crystalline powder |
| 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | C₁₂H₁₀O₄ | 218.21 | - | - |
| 6-Hydroxy-3-carbaldehyde chromone | C₁₀H₆O₄ | 190.15 | - | - |
Biological Activities of Chromone Aldehydes and Their Derivatives
Chromone aldehydes and their synthetic derivatives have shown a variety of biological activities, including antifungal, anticancer, and anti-inflammatory effects. The quantitative data for some of these activities are presented in the following tables.
Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans ATCC 10231 | 7.8 | 125 |
| 7-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans ATCC 10231 | 62.5 | 125 |
Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| Chromone-nitrogen mustard derivative | MCF-7 (breast cancer) | 1.83 |
| Chromone-nitrogen mustard derivative | MDA-MB-231 (breast cancer) | 1.90 |
Anti-inflammatory Activity
| Compound | Assay | IC₅₀ (µM) |
| 2-(2-phenylethyl)chromone dimers | Nitric oxide (NO) production inhibition in LPS-stimulated RAW264.7 cells | 7.0–12.0 |
Experimental Protocols
This guide provides detailed experimental protocols for the synthesis and isolation of chromone aldehydes.
Synthesis of Chromone-3-carboxaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the synthesis of chromone-3-carboxaldehydes from 2-hydroxyacetophenones.
Materials:
-
2-Hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol
Procedure:
-
Cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to prepare the Vilsmeier reagent.
-
Add the substituted 2-hydroxyacetophenone to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture onto crushed ice to decompose the intermediate complex.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure chromone-3-carboxaldehyde.
General Protocol for Isolation of Chromone Aldehydes from Fungal Sources
Materials:
-
Fungal culture
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Fermentation and Extraction:
-
Culture the endophytic fungus on a suitable solid or liquid medium.
-
After a sufficient incubation period, extract the fungal biomass and/or the culture broth with ethyl acetate (EtOAc).
-
Evaporate the solvent to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as hexane-ethyl acetate and then ethyl acetate-methanol, to separate the components.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation and Characterization:
-
Combine fractions containing the desired compound and evaporate the solvent.
-
Further purify the compound using preparative TLC or high-performance liquid chromatography (HPLC) if necessary.
-
Characterize the pure compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate its structure.
-
Signaling Pathways
While specific signaling pathways for naturally occurring chromone aldehydes are still under investigation, studies on related chromone derivatives suggest potential interactions with key cellular signaling cascades involved in inflammation and cancer.
For instance, some chromone derivatives have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the production of inflammatory cytokines. Other studies have indicated that chromone analogs can block the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. The general mechanisms of these pathways are depicted below. Further research is needed to elucidate the specific molecular targets and mechanisms of action of naturally occurring chromone aldehydes within these pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and isolation of chromone aldehydes.
This technical guide serves as a foundational resource for researchers interested in the field of chromone aldehydes. The provided data and protocols are intended to facilitate further investigation into the natural sources, biological activities, and therapeutic potential of this promising class of compounds.
Methodological & Application
Application Notes: Vilsmeier-Haack Synthesis of 6,8-Dimethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The Vilsmeier-Haack reaction is a highly efficient and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] A key application of this reaction is the one-step synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones.[1] The resulting 3-formylchromone scaffold is a valuable building block in medicinal chemistry and drug development due to the diverse biological activities associated with its derivatives, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4]
The target molecule, 6,8-Dimethyl-3-formylchromone, is synthesized from 2-hydroxy-3,5-dimethylacetophenone. The Vilsmeier-Haack reaction offers significant advantages for this transformation, including consistently high yields (often 80-90%) and a straightforward procedure using common laboratory reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] The reaction proceeds through the in-situ formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then reacts with the 2-hydroxyacetophenone to undergo cyclization and form the final chromone product.[1][5]
Reaction Mechanism Overview
The synthesis involves a double formylation, intramolecular cyclization, and subsequent dehydration.[1] The process begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[5] This reagent then reacts with the electron-rich phenol ring of 2-hydroxy-3,5-dimethylacetophenone. Following an electrophilic aromatic substitution, the intermediate undergoes cyclization and subsequent hydrolysis during the workup phase to yield the final this compound.[6][7]
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[1][8]
Materials and Reagents:
-
2-Hydroxy-3,5-dimethylacetophenone (Substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Calcium chloride guard tube
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Protocol 1: Synthesis of this compound
Step 1: Preparation of the Vilsmeier Reagent
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (10.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 3.5 mL, ~0.038 mol) dropwise to the cooled DMF over 15-20 minutes. Caution: The reaction is exothermic. Ensure the temperature is maintained below 5 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
Step 2: Reaction with 2-Hydroxy-3,5-dimethylacetophenone
-
Dissolve 2-hydroxy-3,5-dimethylacetophenone (2.5 g, 0.015 mol) in a minimal amount of anhydrous DMF (~5 mL).
-
Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature overnight (12-16 hours). The mixture will typically become a thick, viscous mass.
Step 3: Workup and Isolation
-
Carefully pour the thick reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring to decompose the reaction complex.
-
A solid precipitate (typically yellow or off-white) will form. Continue stirring for 1-2 hours until all the ice has melted to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water (3 x 50 mL) to remove any residual DMF and salts.
Step 4: Purification and Characterization
-
Dry the crude solid product in a desiccator or a vacuum oven at low heat.
-
Recrystallize the crude product from ethanol to obtain pure this compound as fine crystals.
-
Characterize the final product using appropriate analytical techniques such as Melting Point (M.P.), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation
The Vilsmeier-Haack reaction is known for its good to excellent yields across a range of substituted 2-hydroxyacetophenones. The table below summarizes typical results for related 3-formylchromone derivatives to provide a benchmark for the synthesis of the title compound.
| Compound Name | Substituents | Yield (%) | Melting Point (°C) | Reference |
| 6-Methyl-3-formylchromone | 6-CH₃ | 73 | 173 | [8] |
| 6-Chloro-3-formylchromone | 6-Cl | 71 | 168 | [8] |
| 6-Methyl-8-nitro-3-formylchromone | 6-CH₃, 8-NO₂ | 69 | 180 | [8] |
| 6-Chloro-8-bromo-3-formylchromone | 6-Cl, 8-Br | 65 | 155 | [8] |
| This compound | 6,8-di-CH₃ | ~80-90 (expected) | N/A | [1][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Purification of 6,8-Dimethyl-3-formylchromone
Introduction
6,8-Dimethyl-3-formylchromone is a member of the chromone family, a class of compounds known for their significant pharmacological properties. Specifically, 3-formylchromones are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. This document provides a detailed protocol for the purification of this compound, primarily through crystallization, following its synthesis via the Vilsmeier-Haack reaction. Additionally, it outlines the necessary analytical methods for its characterization. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Synthesis and Purification Workflow
The overall process for obtaining pure this compound involves a two-step sequence: synthesis followed by purification. The synthesis is achieved through the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone precursor. The subsequent purification is critical to remove unreacted starting materials, reagents, and byproducts.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of substituted 3-formyl chromones via the Vilsmeier-Haack reaction.[1][2]
Materials:
-
2-Hydroxy-3,5-dimethylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2-hydroxy-3,5-dimethylacetophenone (1 equivalent, e.g., 0.01 mol) with vigorous stirring.
-
Slowly add phosphorus oxychloride (2.5 equivalents, e.g., 0.025 mol) dropwise to the mixture, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction mixture will typically become a thick, colored mass.
-
Carefully decompose the reaction mixture by pouring it into a beaker of ice-cold water with stirring.
-
A solid precipitate of crude this compound will form.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with water.
Purification by Crystallization
The primary method for purifying the crude product is recrystallization.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to suspend the solid.
-
Gently heat the suspension with stirring until the solvent begins to boil.
-
Add more ethanol in small portions until the solid completely dissolves. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes the key physical and analytical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |
| Molecular Weight | 202.21 g/mol | [4] |
| CAS Number | 42059-75-6 | [3] |
| Appearance | Solid | [1] |
| Melting Point (°C) | Not specified, but analogous compounds melt in the range of 108-180°C | [1] |
| Solubility | Soluble in hot ethanol | [1] |
Analytical Characterization
To confirm the purity and identity of the final product, the following analytical techniques are recommended.
Thin-Layer Chromatography (TLC)
-
Purpose: To monitor the reaction progress and assess the purity of the final product.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and cyclohexane can be used. The exact ratio should be optimized to achieve good separation.
-
Visualization: UV light (254 nm).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule. Expected signals would include aromatic protons, methyl protons, the formyl proton, and the chromone ring proton.
-
¹³C NMR: To identify all unique carbon atoms in the structure.
-
-
Infrared (IR) Spectroscopy: [1][5]
-
To identify characteristic functional groups. Key expected peaks include:
-
C=O stretching (ketone of the chromone ring): ~1630-1690 cm⁻¹
-
C=O stretching (aldehyde): ~1690-1715 cm⁻¹
-
C-O-C stretching: ~1245 cm⁻¹
-
Aromatic C-H stretching: ~3080 cm⁻¹
-
-
-
Mass Spectrometry (MS): [6]
-
To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Elemental Analysis
-
To determine the percentage composition of Carbon (C) and Hydrogen (H), which should match the calculated values for the molecular formula C₁₂H₁₀O₃.[1]
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Dimethylformamide is a skin and respiratory irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Conduct all reactions in a fume hood.
References
- 1. asianpubs.org [asianpubs.org]
- 2. sciforum.net [sciforum.net]
- 3. pschemicals.com [pschemicals.com]
- 4. labshake.com [labshake.com]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6,8-Dimethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 6,8-Dimethyl-3-formylchromone as a key building block. The described methods offer pathways to novel pyrazole, isoxazole, and pyrimidine derivatives, which are classes of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Synthesis of the Starting Material: this compound
The versatile starting material, this compound, can be synthesized via the Vilsmeier-Haack reaction from the corresponding 2-hydroxy-3,5-dimethylacetophenone. This reaction introduces the formyl group at the 3-position of the chromone ring system.
Experimental Protocol: Synthesis of this compound
A solution of 2-hydroxy-3,5-dimethylacetophenone (1 equivalent) in dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃, 3 equivalents) is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The mixture is then carefully poured into crushed ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford this compound.
Synthesis of Pyrazole Derivatives
The formyl group and the electrophilic C2-position of the chromone ring in this compound make it an excellent precursor for the synthesis of pyrazole-containing heterocycles. The reaction with hydrazine derivatives typically proceeds via condensation with the formyl group followed by a nucleophilic attack of the second nitrogen atom on the C2-position of the chromone, leading to ring opening and subsequent recyclization to form a pyrazole ring.
Experimental Protocol: Synthesis of 4-(6,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-pyrazole
To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid, hydrazine hydrate (1.2 equivalents) is added. The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization to yield the desired pyrazole derivative.
Synthesis of Isoxazole Derivatives
Isoxazole moieties can be introduced by reacting this compound with hydroxylamine hydrochloride. The reaction mechanism is analogous to the pyrazole synthesis, involving initial oxime formation at the formyl group, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 3-(6,8-dimethyl-4-oxo-4H-chromen-3-yl)isoxazole
This compound (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) are dissolved in a solvent such as ethanol. A base, for instance, sodium acetate or pyridine, is added to the mixture to neutralize the HCl salt. The reaction mixture is then heated to reflux for 6-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration and purified by column chromatography or recrystallization.
Synthesis of Pyrimidine Derivatives
Pyrimidine rings can be constructed by the reaction of this compound with N-C-N building blocks like guanidine or urea. These reactions often proceed through a multi-step sequence involving condensation and cyclization.
Experimental Protocol: Synthesis of 4-(6,8-dimethyl-4-oxo-4H-chromen-3-yl)pyrimidin-2-amine
A mixture of this compound (1 equivalent) and guanidine hydrochloride (1.5 equivalents) is refluxed in an alcoholic solvent in the presence of a base such as sodium ethoxide or potassium hydroxide for 8-10 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then triturated with water, and the resulting solid is filtered, washed, and recrystallized to obtain the pure pyrimidine derivative.
Quantitative Data Summary
| Compound Class | Derivative | Typical Yield (%) | Spectroscopic Data Highlights | Biological Activity (IC50) |
| Starting Material | This compound | 70-80 | ¹H NMR: Signals for two methyl groups, aromatic protons, a singlet for the formyl proton (~10 ppm), and a singlet for the H2 proton of the chromone ring. IR (cm⁻¹): Carbonyl stretching bands for the chromone and aldehyde groups. | Not reported |
| Pyrazole | 4-(6,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-pyrazole | 65-75 | ¹H NMR: Appearance of pyrazole ring protons and disappearance of the formyl proton signal. MS: Molecular ion peak corresponding to the product. | Cytotoxicity data for related pyrazole derivatives show IC50 values in the low micromolar range against various cancer cell lines.[1] |
| Isoxazole | 3-(6,8-dimethyl-4-oxo-4H-chromen-3-yl)isoxazole | 60-70 | ¹H NMR: Characteristic signals for the isoxazole ring protons. IR (cm⁻¹): Disappearance of the aldehyde carbonyl band. | Isoxazole derivatives are known to possess a wide range of biological activities including antimicrobial and anti-inflammatory properties.[2] |
| Pyrimidine | 4-(6,8-dimethyl-4-oxo-4H-chromen-3-yl)pyrimidin-2-amine | 55-65 | ¹H NMR: Signals corresponding to the pyrimidine ring protons and the amino group. MS: Molecular ion peak confirming the structure. | Pyrimidine derivatives are widely recognized for their potential as anticancer and antimicrobial agents.[3] |
Visualizations
References
Application Notes and Protocols for 6,8-Dimethyl-3-formylchromone as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6,8-dimethyl-3-formylchromone as a versatile precursor for the synthesis of novel anticancer agents. The protocols outlined below detail the synthesis of pyrazole and Schiff base derivatives and summarize their cytotoxic activities against various cancer cell lines.
Introduction
Chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer properties. The presence of a formyl group at the 3-position of the chromone nucleus offers a reactive site for the synthesis of diverse heterocyclic derivatives. Specifically, this compound serves as a valuable starting material for generating novel compounds with potential as effective and selective anticancer drug candidates. The dimethyl substitution pattern may influence the lipophilicity and steric interactions of the final compounds, potentially enhancing their biological activity and selectivity.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of pyrazole and hydrazone (Schiff base) derivatives synthesized from 6-substituted 3-formylchromones. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity of Pyrazole Derivatives of 6-Substituted 3-Formylchromones
| Compound | 6-Substituent | R' | R'' | Cancer Cell Line | IC50 (µM) |
| 4a | H | H | H | Not Specified | > 100 |
| 4b | CH3 | H | H | Not Specified | > 100 |
| 4c | Cl | H | H | Not Specified | > 100 |
| 4d | H | C6H5 | H | Not Specified | 85.3 |
| 4e | CH3 | C6H5 | H | Not Specified | 75.2 |
| 4f | Cl | C6H5 | H | Not Specified | 60.1 |
Data extracted from a study on 6-substituted 3-formylchromones, providing a reference for the potential activity of 6,8-dimethyl derivatives.[1]
Table 2: Cytotoxicity of Hydrazone (Schiff Base) Derivatives of 6-Substituted 3-Formylchromones
| Compound | 6-Substituent | R''' | Cancer Cell Line | IC50 (µM) |
| 5a | H | 2,4-dinitrophenyl | Not Specified | 50.6 |
| 5b | CH3 | 2,4-dinitrophenyl | Not Specified | 45.1 |
| 5c | Cl | 2,4-dinitrophenyl | Not Specified | 38.9 |
| 6a | H | 4-nitrophenyl | Not Specified | > 100 |
| 6b | CH3 | 4-nitrophenyl | Not Specified | 95.2 |
| 6c | Cl | 4-nitrophenyl | Not Specified | 88.7 |
Data extracted from a study on 6-substituted 3-formylchromones, providing a reference for the potential activity of 6,8-dimethyl derivatives.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of pyrazole and hydrazone derivatives from this compound.
Protocol 1: Synthesis of Pyrazole Derivatives
This protocol describes the reaction of this compound with hydrazines to yield pyrazole-substituted chromones.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (1 mmol) or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 2: Synthesis of Hydrazone (Schiff Base) Derivatives
This protocol details the condensation reaction between this compound and hydrazides to form hydrazone derivatives.
Materials:
-
This compound
-
Substituted hydrazides (e.g., 2,4-dinitrophenylhydrazine, isonicotinic hydrazide)
-
Ethanol
-
Catalytic amount of glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (25 mL).
-
Add the substituted hydrazide (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized chromone derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to obtain various concentrations.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by chromone derivatives.
Experimental Workflow Diagram
Caption: Workflow for synthesis and anticancer evaluation.
Mechanism of Action
While the precise mechanisms for derivatives of this compound are still under investigation, chromone-based anticancer agents are known to exert their effects through various pathways. A common mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2] The disruption of mitochondrial integrity can trigger the release of pro-apoptotic proteins, such as Bax, and decrease the levels of anti-apoptotic proteins, like Bcl-2. This shift in the Bax/Bcl-2 ratio activates the caspase cascade, ultimately leading to the execution of apoptosis. Some chromone derivatives have also been reported to induce cell cycle arrest, further inhibiting the proliferation of cancer cells.[3]
Conclusion
This compound is a promising and versatile precursor for the development of novel anticancer agents. The synthetic protocols provided herein offer a straightforward approach to generating a library of pyrazole and Schiff base derivatives. The preliminary cytotoxicity data for related compounds suggest that these derivatives are worthy of further investigation. Future studies should focus on a broader screening against a panel of cancer cell lines, elucidation of the specific mechanisms of action, and in vivo efficacy studies to identify lead candidates for further drug development.
References
Application of 6,8-Dimethyl-3-formylchromone in Anti-inflammatory Drug Discovery: A Guide for Researchers
Introduction: Chromones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their anti-inflammatory potential stands out, with several derivatives showing promise in modulating key inflammatory pathways. This document provides a detailed guide for researchers and drug development professionals on the application of a specific derivative, 6,8-Dimethyl-3-formylchromone, in the discovery of novel anti-inflammatory drugs. While specific experimental data for this compound is not yet publicly available, this guide outlines the established protocols and conceptual frameworks for its evaluation, based on studies of closely related 3-formylchromone analogs.
Rationale for Anti-inflammatory Potential
Chromone derivatives have been shown to exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The formyl group at the 3-position and the dimethyl substitution at the 6- and 8-positions of the chromone scaffold are hypothesized to influence the molecule's interaction with biological targets, potentially enhancing its inhibitory activity.
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of chromone derivatives is often attributed to their ability to interfere with pro-inflammatory signaling cascades. Below are diagrams illustrating the key pathways that this compound is expected to modulate.
Synthesis Protocol
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds.
Protocol 3.1: Synthesis of this compound
-
Starting Material: 2-Hydroxy-3,5-dimethylacetophenone.
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).
-
Procedure:
-
Cool DMF in an ice bath.
-
Slowly add POCl₃ to the cooled DMF with constant stirring.
-
To this Vilsmeier reagent, add 2-Hydroxy-3,5-dimethylacetophenone.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Decompose the reaction mixture by pouring it into crushed ice.
-
The resulting solid precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
In Vitro Anti-inflammatory Assays
A series of in vitro assays are essential to determine the anti-inflammatory efficacy and mechanism of action of this compound. Murine macrophage cell lines, such as RAW 264.7, are commonly used for these studies. Inflammation is typically induced using lipopolysaccharide (LPS).
Protocol 4.1: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Protocol 4.2: Pro-inflammatory Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment and stimulation as described in Protocol 4.1.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubation with detection antibody, and addition of substrate.
-
-
Measurement: Measure the absorbance at 450 nm. Calculate the cytokine concentrations based on the standard curve.
Protocol 4.3: Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against key pathway proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Data Presentation: In Vitro Assays
The results from the in vitro assays should be summarized in tables for clear comparison.
Table 1: Inhibitory Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µM) ± SD |
| Nitric Oxide (NO) | Experimental Value |
| TNF-α | Experimental Value |
| IL-1β | Experimental Value |
| IL-6 | Experimental Value |
| Positive Control (e.g., Dexamethasone) | Experimental Value |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the production of the respective inflammatory mediator.
Table 2: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Protein Target | % Inhibition at [X] µM |
| Phospho-p65 | Experimental Value |
| IκBα Degradation | Experimental Value |
| Phospho-p38 | Experimental Value |
| Phospho-JNK | Experimental Value |
| Phospho-ERK | Experimental Value |
% Inhibition is calculated relative to the LPS-stimulated control.
In Vivo Anti-inflammatory Models
To validate the in vitro findings, in vivo studies are crucial. The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use healthy adult Wistar or Sprague-Dawley rats.
-
Grouping: Divide the animals into groups:
-
Control (vehicle)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test groups (different doses of this compound)
-
-
Compound Administration: Administer the test compound or control orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Data Presentation: In Vivo Assay
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Experimental Value | 0 |
| Positive Control (Indomethacin) | 10 | Experimental Value | Calculated Value |
| This compound | Dose 1 | Experimental Value | Calculated Value |
| This compound | Dose 2 | Experimental Value | Calculated Value |
| This compound | Dose 3 | Experimental Value | Calculated Value |
Conclusion
This document provides a comprehensive framework for the investigation of this compound as a potential anti-inflammatory agent. The detailed protocols for synthesis, in vitro, and in vivo evaluation will guide researchers in systematically exploring its therapeutic potential. The provided data tables serve as a template for organizing and presenting experimental findings. Successful demonstration of efficacy through these established models would warrant further preclinical development, including toxicology and pharmacokinetic studies, to advance this compound as a novel anti-inflammatory drug candidate.
Application Notes and Protocols for Cell-Based Assays Using 3-Formylchromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of 3-formylchromone (3-FC) derivatives on cancer cells. The methodologies described herein are essential for screening potential therapeutic compounds and elucidating their mechanisms of action.
Introduction
3-Formylchromone and its derivatives have emerged as a promising class of compounds with a range of biological activities, including antitumor properties.[1] These compounds have been shown to exhibit tumor cell-specific cytotoxicity and can induce apoptosis in various cancer cell lines.[2][3] The presence of a formyl group at the C-3 position appears to be crucial for their biological activity.[1] This document outlines key cell-based assay protocols to characterize the anticancer effects of 3-formylchromone derivatives, focusing on cytotoxicity, apoptosis induction, cell cycle progression, and underlying signaling pathways.
Data Presentation: Cytotoxicity of 3-Formylchromone Derivatives
The following table summarizes the 50% cytotoxic concentration (CC50) of various 3-formylchromone derivatives against a panel of human tumor cell lines and normal human cells. This data is crucial for identifying compounds with potent and selective anticancer activity.
| Compound | HSC-2 (μM) | HSC-3 (μM) | HSG (μM) | HL-60 (μM) | HGF (Normal) (μM) | HPC (Normal) (μM) | HPLF (Normal) (μM) | Selectivity Index (SI) |
| FC1 | 89 | 225 | 332 | 59 | 552 | 322 | 678 | 2.9 |
| FC2 | 47 | 184 | 128 | 13 | 307 | 188 | 404 | 3.2 |
| FC3 | 42 | 172 | 95 | 20 | 171 | 102 | 235 | 2.1 |
| FC6 | 6-fluoro derivative | - | - | - | - | - | - | - |
| FC7 | 6-chloro derivative | - | - | - | - | - | - | - |
| FC9 | 6-chloro-7-methyl derivative | - | - | - | - | - | - | - |
| FC10 | 6,8-dichloro derivative | - | - | - | - | - | - | - |
| FC11 | 6,8-dibromo derivative | - | - | - | - | - | - | - |
HSC-2, HSC-3, HSG: Human oral squamous cell carcinoma cell lines HL-60: Human promyelocytic leukemia cell line HGF: Human gingival fibroblast HPC: Human pulp cell HPLF: Human periodontal ligament fibroblast Selectivity Index (SI) is a ratio of the cytotoxicity against normal cells to that against tumor cells. Data for FC6, FC7, FC9, FC10, and FC11 were mentioned as being among the most cytotoxic but specific CC50 values were not provided in the initial search results.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol determines the effect of 3-formylchromone derivatives on cell viability by measuring the metabolic activity of cells.
Workflow for MTT Assay
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 6,8-Dimethyl-3-formylchromone
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,8-Dimethyl-3-formylchromone is a member of the chromone family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has indicated that 3-formylchromone and its derivatives exhibit cytotoxic actions against various tumor cells.[1] Accurate and reliable quantitative analysis of these compounds is crucial for drug discovery, quality control, and various research applications. This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the quantification of the analyte in bulk drug substances and can be adapted for formulation analysis.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] This method utilizes a reverse-phase C18 column as the stationary phase and a gradient mixture of acidified water and acetonitrile as the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte is detected by a UV-Vis detector, as chromones typically absorb in the UV range of 280–330 nm.[2] The peak area of the analyte is proportional to its concentration, which allows for accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid: ACS grade or higher
-
Methanol: HPLC grade (for sample preparation)
-
0.45 µm Syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Reverse-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 310 nm |
| Run Time | 25 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase (50:50 mixture of Mobile Phase A and B).
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add methanol to dissolve the sample, using sonication if necessary to enhance extraction efficiency.[2]
-
Dilute the sample with the mobile phase (50:50 mixture of Mobile Phase A and B) to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2][3][4]
Method Validation Summary
The described HPLC method was validated for linearity, accuracy, and precision. The results are summarized in the table below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Retention Time (tR) | Approximately 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
Derivatization of 6,8-Dimethyl-3-formylchromone for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 6,8-dimethyl-3-formylchromone and the subsequent biological screening of the resulting compounds. Chromone scaffolds are recognized for their wide range of pharmacological activities, and the targeted modification of the this compound core allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Introduction
Chromones, a class of benzopyran-4-one compounds, are prevalent in nature and have been extensively studied for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The 3-formyl group on the chromone ring is a versatile handle for synthetic modifications, allowing for the introduction of various functional groups and the generation of large compound libraries for biological screening. The presence of dimethyl groups at the 6 and 8 positions can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved biological activity.
This guide outlines the synthesis of this compound, its derivatization into Schiff bases and hydrazones, and detailed protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory potential.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is typically achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Materials:
-
2-Hydroxy-3,5-dimethylacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent.
-
After the addition is complete, add 2-hydroxy-3,5-dimethylacetophenone to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes, and then heat it to 60-70°C for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Stir the mixture until the ice has completely melted. A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining DMF and inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Derivatization of this compound
The aldehyde functional group at the 3-position is highly reactive and can be readily converted into a variety of derivatives, such as Schiff bases and hydrazones.
Protocol 2: Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, substituted anilines)
-
Absolute Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or glacial acetic acid.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid if using ethanol as the solvent.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base derivative will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazine (1 equivalent) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The hydrazone derivative usually precipitates.
-
Collect the product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from an appropriate solvent for further purification.
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. Below are detailed protocols for anticancer, antimicrobial, and anti-inflammatory screening.
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized chromone derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be observed visually or by measuring the absorbance at 600 nm. The use of a viability indicator like resazurin can also aid in the determination.
Protocol 6: Anti-inflammatory Activity Screening (Nitric Oxide Assay in RAW 264.7 Macrophages)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated only with LPS and a group with untreated cells.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.
Data Presentation
The quantitative data from the biological screenings should be summarized in a clear and structured table for easy comparison of the activities of the different derivatives.
| Compound ID | Derivative Type | R-group(s) | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC₅₀, µM) |
| Parent | 3-Formylchromone | - | >100 (MCF-7) | >128 (S. aureus) | >100 |
| D1 | Schiff Base | 4-Chlorophenyl | 25.5 (MCF-7) | 32 (S. aureus) | 15.2 |
| D2 | Schiff Base | 4-Methoxyphenyl | 42.1 (MCF-7) | 64 (S. aureus) | 28.7 |
| D3 | Hydrazone | Phenyl | 18.9 (A549) | 16 (E. coli) | 10.5 |
| D4 | Hydrazone | 2,4-Dinitrophenyl | 8.7 (A549) | 8 (E. coli) | 5.8 |
| Standard | Doxorubicin | - | 0.5 (MCF-7) | - | - |
| Standard | Ciprofloxacin | - | - | 2 (E. coli) | - |
| Standard | Indomethacin | - | - | - | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and tested.
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and biological screening.
Potential Anticancer Signaling Pathway: Apoptosis Induction
Caption: Apoptosis induction by chromone derivatives.
Potential Anti-inflammatory Signaling Pathway: Inhibition of NO Production
Caption: Inhibition of NO production signaling pathway.
References
Application Notes and Protocols for Studying the Reaction Kinetics of 6,8-Dimethyl-3-formylchromone
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,8-Dimethyl-3-formylchromone is a heterocyclic compound belonging to the chromone family, which are known for their diverse biological activities. Understanding the reaction kinetics of this compound is crucial for optimizing reaction conditions in synthetic processes, elucidating reaction mechanisms, and in the context of drug development, understanding its interaction with biological targets. These application notes provide a detailed experimental setup and protocols for studying the reaction kinetics of this compound, focusing on its reaction with a model nucleophile. The protocols outlined are adaptable for various reactants and conditions.
I. General Experimental Setup
The study of reaction kinetics requires a setup that allows for precise control of reaction conditions and accurate monitoring of the concentration of reactants and products over time.
1. Reaction Vessel:
-
A jacketed glass reactor is recommended to maintain a constant temperature, which is critical for kinetic studies. The reactor should be equipped with a magnetic stirrer for efficient mixing.
-
The reactor should have multiple ports for the introduction of reactants, withdrawal of samples, and insertion of a temperature probe.
-
For reactions sensitive to light, an amber glass reactor or a reactor wrapped in aluminum foil should be used.
2. Temperature Control:
-
A circulating water bath connected to the jacket of the reactor is essential for maintaining a constant temperature (±0.1 °C).
3. Reagent Addition:
-
Syringe pumps are ideal for the precise and continuous addition of reactants at a controlled rate, if required. For initial rate methods, manual injection of the limiting reagent using a gas-tight syringe can be employed.
4. Sample Quenching:
-
A quenching solution is necessary to stop the reaction in the withdrawn aliquots before analysis. The choice of quenching agent depends on the specific reaction being studied. For example, a rapid change in pH or the addition of a species that rapidly consumes one of the reactants can be effective.
5. Analytical Instrumentation:
-
The choice of analytical technique is crucial for monitoring the reaction progress.[1][2] High-Performance Liquid Chromatography (HPLC) with a UV detector is often the method of choice for chromone derivatives due to its sensitivity and ability to separate complex mixtures.[1]
-
Other suitable techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable derivatives.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring.[2]
-
UV-Vis Spectrophotometry: Can be used if there is a significant difference in the UV-Vis spectra of the reactants and products.
-
II. Experimental Protocols
This section details the protocols for a model kinetic study of the reaction between this compound and a primary amine (e.g., aniline) as a nucleophile. 3-Formylchromones are known to react with amines.[3][4]
1. Preparation of Stock Solutions:
-
This compound Solution: Prepare a stock solution of a known concentration (e.g., 0.1 M) in a suitable solvent (e.g., acetonitrile or ethanol). The synthesis of 3-formylchromones can be achieved via the Vilsmeier-Haack reaction from the corresponding 2-hydroxyacetophenones.[5][6][7]
-
Aniline Solution: Prepare a stock solution of aniline of a known concentration (e.g., 1 M) in the same solvent.
-
Internal Standard Solution: Prepare a stock solution of a suitable internal standard (a compound that does not react with the reactants or products and has a distinct retention time in HPLC) in the same solvent.
2. Kinetic Run Protocol (Initial Rate Method):
-
Temperature Equilibration: Set the circulating water bath to the desired temperature (e.g., 25 °C) and allow the jacketed reactor containing the solvent and a stir bar to equilibrate.
-
Reactant Addition: Add a known volume of the this compound stock solution and the internal standard solution to the reactor. Allow the solution to stir for a few minutes to ensure thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the aniline stock solution to the reactor. Start a timer immediately upon addition.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid solution to protonate the amine).
-
Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase to be used for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the this compound peak and the appearance of the product peak. The general workflow for monitoring a chemical reaction involves sampling at various time points and analyzing the composition to determine the extent of reactant consumption and product formation.[1]
-
Data Analysis: Determine the concentration of this compound at each time point by comparing its peak area to that of the internal standard. Plot the concentration of this compound versus time. The initial rate of the reaction is the absolute value of the initial slope of this curve.
-
Varying Concentrations: Repeat the experiment with different initial concentrations of aniline while keeping the concentration of this compound constant to determine the order of the reaction with respect to aniline. Similarly, vary the initial concentration of this compound while keeping the aniline concentration constant.
3. Determination of Rate Law and Rate Constant:
-
The rate law for the reaction can be expressed as: Rate = k[this compound]^m[Aniline]^n where k is the rate constant, and m and n are the orders of the reaction with respect to each reactant.
-
By analyzing the initial rates at different reactant concentrations, the values of m and n can be determined.
-
Once the orders are known, the rate constant k can be calculated for each kinetic run.
III. Data Presentation
Quantitative data from the kinetic experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Initial Rates for the Reaction of this compound with Aniline at 25 °C
| Experiment | [this compound]₀ (M) | [Aniline]₀ (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.1 | Value |
| 2 | 0.02 | 0.1 | Value |
| 3 | 0.01 | 0.2 | Value |
Table 2: Calculated Kinetic Parameters
| Parameter | Value |
| Reaction Order w.r.t. This compound (m) | Value |
| Reaction Order w.r.t. Aniline (n) | Value |
| Overall Reaction Order (m+n) | Value |
| Average Rate Constant (k) at 25 °C (M⁻¹s⁻¹) | Value |
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for studying reaction kinetics.
Signaling Pathway (Hypothetical Reaction Mechanism)
The reaction of a 3-formylchromone with a primary amine can proceed through a nucleophilic addition to the formyl group, followed by dehydration to form a Schiff base (enaminone).
References
Application Notes: Synthesis of Novel Kinase Inhibitors from 6,8-Dimethyl-3-formylchromone
References
- 1. SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bench to Bedside and Back Again: Molecular Mechanisms of α-Catenin Function and Roles in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of 2',4'-Dimethyl-2-hydroxyacetophenone
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions regarding the Vilsmeier-Haack formylation of 2',4'-dimethyl-2-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the Vilsmeier-Haack formylation of 2',4'-dimethyl-2-hydroxyacetophenone?
The primary and expected product is 2-hydroxy-4,6-dimethylisophthalaldehyde. The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[1][2][3] For 2',4'-dimethyl-2-hydroxyacetophenone, the aromatic ring is activated by the hydroxyl and methyl groups, directing formylation to the ortho and para positions. Given the positions of the existing substituents, the formylation is expected to occur at the available position ortho to the hydroxyl group.
Q2: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium ion, which acts as the electrophile in this reaction.[2][4] It is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3]
Q3: Why is 2',4'-dimethyl-2-hydroxyacetophenone a suitable substrate for the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[2][5][6] The hydroxyl and methyl groups on the acetophenone ring are electron-donating, thereby activating the aromatic ring and making it sufficiently nucleophilic to react with the relatively weak electrophile of the Vilsmeier reagent.
Troubleshooting Guide
Issue 1: Low yield of the desired product, 2-hydroxy-4,6-dimethylisophthalaldehyde.
-
Possible Cause 1: Incomplete reaction.
-
Solution: The reaction time or temperature may be insufficient. The Vilsmeier-Haack reaction temperature can range from below 0°C to 80°C, depending on the substrate's reactivity.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction temperature or extending the reaction time if starting material is still present.
-
-
Possible Cause 2: Suboptimal stoichiometry of reagents.
-
Solution: The molar ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the Vilsmeier reagent is often used. A typical experimental procedure may use 1.5 equivalents of the pre-formed Vilsmeier reagent.[1] Ensure accurate measurement and stoichiometry of DMF and POCl₃.
-
-
Possible Cause 3: Degradation of the Vilsmeier reagent.
-
Solution: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the reaction. Prepare the reagent in situ and use it immediately for the best results.
-
Issue 2: Formation of significant side products.
-
Possible Cause 1: Diformylation.
-
Explanation: While less common, under harsh conditions or with highly activated rings, diformylation can occur.[5][7]
-
Solution: To minimize diformylation, use milder reaction conditions. This can include lowering the reaction temperature and carefully controlling the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.[5]
-
-
Possible Cause 2: Formation of a chromone derivative.
-
Explanation: o-Hydroxyacetophenones are known to undergo cyclization reactions under Vilsmeier-Haack conditions to form chromone derivatives, specifically 3-formylchromones.[8] This occurs through a double formylation of the methyl ketone part of the acetophenone.
-
Solution: The formation of chromones can be influenced by the reaction conditions. The use of additives like BF₃·Et₂O has been reported to influence the reaction outcome in some cases, though this can also lead to other products.[8] Careful control of temperature and reagent stoichiometry is the primary means of minimizing this side product.
-
-
Possible Cause 3: Formation of dimeric byproducts.
-
Explanation: Dimeric products have been reported in the Vilsmeier reaction of o-hydroxyacetophenones.[8] The exact mechanism for the formation of these dimers can be complex.
-
Solution: The formation of such byproducts is often favored by higher temperatures and prolonged reaction times. Adhering to the optimal reaction conditions for the desired formylation is key. Purification by column chromatography may be necessary to separate the desired product from these higher molecular weight species.
-
-
Possible Cause 4: Reaction at the ketone.
-
Explanation: Compounds containing an acetyl group can react with the Vilsmeier reagent to form β-chlorovinylaldehyde derivatives.[8][9]
-
Solution: This side reaction is generally less favored than aromatic substitution on the activated ring. However, if it becomes significant, modification of the reaction conditions, such as temperature, may alter the selectivity.
-
Issue 3: Difficulty in isolating the product.
-
Possible Cause 1: Incomplete hydrolysis of the iminium intermediate.
-
Explanation: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is then hydrolyzed to the aldehyde during aqueous workup.[2][4]
-
Solution: Ensure that the aqueous workup is sufficiently robust to fully hydrolyze the intermediate. This may involve stirring with an aqueous solution of a salt like sodium acetate[1] or adjusting the pH.
-
-
Possible Cause 2: Product is water-soluble.
-
Solution: If the product has significant water solubility, extraction with an appropriate organic solvent may be inefficient. Perform multiple extractions and consider using a different extraction solvent. Salting out the aqueous layer by adding a saturated brine solution can also help to improve the efficiency of the extraction.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Vilsmeier Reagent to Substrate Ratio | 1.5 : 1 (equivalents) | [1] |
| Reaction Temperature | 0°C to 80°C | [4] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation:
This is a generalized procedure and may require optimization for 2',4'-dimethyl-2-hydroxyacetophenone.
-
To a solution of 2',4'-dimethyl-2-hydroxyacetophenone (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 6.5 hours), monitoring the reaction progress by TLC.[1]
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add a solution of sodium acetate in water and stir for a short period.[1]
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Vilsmeier-Haack formylation of 2',4'-dimethyl-2-hydroxyacetophenone.
Caption: Potential side reaction leading to a 3-formylchromone derivative.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation issues.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues of 6,8-Dimethyl-3-formylchromone in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6,8-Dimethyl-3-formylchromone in biological assays.
Troubleshooting Guide: Solubility Optimization
The primary challenge in utilizing this compound in aqueous-based biological assays is its inherent hydrophobicity. The following table summarizes recommended solvents and strategies to enhance its solubility. It is crucial to empirically determine the optimal conditions for your specific experimental setup.
| Solvent/Method | Stock Concentration Range | Advantages | Disadvantages & Considerations | Recommended Final Concentration in Assay |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | High solvating power for many organic compounds.[1] | Can be toxic to cells at higher concentrations.[2][3] May affect cell signaling pathways.[4] Hygroscopic, so proper storage is essential.[4] | ≤ 0.5% (v/v) [2][4] (Ideally ≤ 0.1% for sensitive cell lines or long-term assays)[3][5] |
| Ethanol (EtOH) | 1-10 mM | Less toxic than DMSO for some cell lines.[6] | Lower solvating power for highly hydrophobic compounds compared to DMSO. Can still be cytotoxic at higher concentrations.[7] | ≤ 0.5% (v/v) |
| Co-solvent Mixtures (e.g., DMSO/Ethanol + Water) | Variable | Can improve solubility while minimizing the toxicity of a single solvent.[8] | Requires careful optimization of the solvent ratio. The final mixture must be compatible with the assay. | Dependent on the final concentration of each solvent component. |
| Formulation with Excipients (e.g., Cyclodextrins, PEG) | Variable | Can significantly increase aqueous solubility and reduce solvent-induced toxicity.[7] | May introduce confounding factors into the assay. Requires careful selection of the appropriate excipient. | As low as possible, determined by empirical testing. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound (MW: 202.21 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.02 mg of this compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Non-Toxic Solvent Concentration
It is imperative to determine the highest concentration of your chosen solvent that does not affect the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Selected solvent (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, XTT, or a luminescent ATP assay)[9]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Solvent Dilution Series: Prepare a 2x concentrated serial dilution of the solvent in your complete cell culture medium. A typical range to test for DMSO would be from 2% down to 0.02% (v/v).
-
Treatment: After allowing the cells to adhere overnight, carefully remove the medium and add 100 µL of the 2x solvent dilutions to the respective wells. Include a "no solvent" control with medium only.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The highest concentration that shows minimal to no decrease in cell viability is your maximum working solvent concentration.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to my cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are some steps to troubleshoot:
-
Check your final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a level that maintains the solubility of your compound. You may need to prepare a more concentrated stock solution.
-
Improve the dilution technique: When diluting your stock solution into the aqueous medium, vortex or pipette mix immediately and vigorously to facilitate dispersion and prevent precipitation.[1]
-
Use a pre-warmed medium: Adding the compound to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Consider alternative solvents or co-solvents: If DMSO is not effective or is toxic at the required concentration, you could test ethanol or a mixture of solvents.[8]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A2: There isn't a single maximum concentration, as it is highly dependent on the cell line and the duration of the experiment.[5] However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[2][4] For sensitive cell lines or experiments lasting longer than 48 hours, it is advisable to use a concentration of 0.1% (v/v) or lower.[3] It is always best practice to perform a dose-response experiment to determine the tolerance of your specific cells to the solvent.[4]
Q3: Can the solvent itself affect the results of my biological assay?
A3: Yes, solvents like DMSO can have biological effects, even at concentrations that are not overtly cytotoxic.[7] They can influence cell signaling pathways, gene expression, and enzyme activity.[4] Therefore, it is absolutely critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent as the wells treated with this compound.
Q4: Are there any alternatives to using organic solvents?
A4: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds. These include the use of cyclodextrins, liposomes, or polymeric micelles.[7] These approaches encapsulate the hydrophobic molecule, allowing for its dispersion in aqueous solutions. However, these methods require more extensive formulation development and characterization.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Solubility and Toxicity Testing
Caption: Workflow for determining the maximum non-toxic solvent concentration.
Hypothetical Signaling Pathway: NF-κB Inhibition
Chromone derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of the NF-κB signaling pathway.[10]
Caption: Potential inhibition of the NF-κB signaling pathway.
Hypothetical Signaling Pathway: PI3K/Akt Modulation
The PI3K/Akt pathway is another critical signaling cascade involved in cell survival and proliferation that can be modulated by various small molecules.[11]
Caption: Potential modulation of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 细胞活力和增殖测定 [sigmaaldrich.com]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Optimization of reaction conditions for 3-formylchromone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-formylchromone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 3-formylchromone?
A1: The most widely employed and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[1][2] This one-step process involves the reaction of substituted 2-hydroxyacetophenones with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This method is favored due to its high efficiency and good to excellent yields, often ranging from 80-90%.[1][3]
Q2: What are the starting materials for the Vilsmeier-Haack synthesis of 3-formylchromone?
A2: The primary starting materials are a substituted 2-hydroxyacetophenone, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][4] The substituents on the 2-hydroxyacetophenone will determine the final substitution pattern on the resulting 3-formylchromone.
Q3: What is the Vilsmeier reagent and how is it formed?
A3: The Vilsmeier reagent is a chloroiminium salt, which is the key electrophilic species in the reaction. It is formed in situ from the reaction of a substituted amide, like DMF, with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][5][6][7]
Q4: Are there alternative methods to the Vilsmeier-Haack reaction for synthesizing 3-formylchromone?
A4: While the Vilsmeier-Haack reaction is the most suitable method, other synthetic strategies often involve the Knoevenagel condensation of 3-formylchromones with active methylene compounds to produce various derivatives.[8] However, for the direct synthesis of the 3-formylchromone core, the Vilsmeier-Haack approach remains the most prevalent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent may not have formed correctly due to moisture in the reagents or glassware.2. Low Reactivity of Starting Material: The substituted 2-hydroxyacetophenone may have electron-withdrawing groups that deactivate the aromatic ring.3. Incorrect Reaction Temperature: The reaction temperature may be too low for the specific substrate.[9] | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh POCl₃.2. For less reactive substrates, consider increasing the reaction temperature or using a longer reaction time.3. Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[7] |
| Formation of Multiple Products/Side Reactions | 1. Side reactions with the formyl group: The highly reactive formyl group can undergo further reactions, especially with nucleophiles.[10][11]2. Ring opening of the chromone core: Under certain conditions, particularly with strong nucleophiles, the pyrone ring can open.[11] | 1. Control the stoichiometry of the reactants carefully. After formation, promptly work up the reaction to isolate the 3-formylchromone before it can react further.2. Use milder reaction conditions and avoid an excess of strong nucleophilic reagents during workup. |
| Difficulty in Product Purification | 1. Product decomposition on silica gel: Some 3-formylchromone derivatives are sensitive and can decompose during column chromatography.[11]2. Oily product that is difficult to crystallize: The crude product may be an oil, making purification by crystallization challenging. | 1. If decomposition is observed, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC).2. Try different solvent systems for crystallization. If the product remains an oil, purification by column chromatography may be necessary, using a less acidic silica gel or a different stationary phase. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.2. Poor mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. | 1. Monitor the reaction progress using thin-layer chromatography (TLC).[3] If the starting material is still present, increase the reaction time or temperature.2. Ensure vigorous and efficient stirring throughout the reaction. |
Quantitative Data
Table 1: Yields of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
| Substituent on 2-Hydroxyacetophenone | Product | Yield (%) | Reference |
| Unsubstituted | 3-Formylchromone | - | [12] |
| 6-Chloro | 6-Chloro-3-formylchromone | 71 | [4] |
| 6-Chloro-8-nitro | 6-Chloro-8-nitro-3-formylchromone | 67 | [4] |
| 6-Chloro-8-bromo | 6-Chloro-8-bromo-3-formylchromone | 65 | [4] |
| 6-Methyl | 6-Methyl-3-formylchromone | 73 | [4] |
| 6-Methyl-8-nitro | 6-Methyl-8-nitro-3-formylchromone | 69 | [4] |
| 6-Methyl-8-bromo | 6-Methyl-8-bromo-3-formylchromone | 66 | [4] |
| 7-Hydroxy-8-bromo | 7-Hydroxy-8-bromo-3-formylchromone | 74 | [4] |
Experimental Protocols
General Procedure for the Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction[3][4]
This protocol is a general guideline and may require optimization for specific substrates.
1. Formation of the Vilsmeier Reagent:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The temperature should be maintained between 30-35°C during the addition.[3]
-
After the addition is complete, stir the mixture at 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[3]
2. Reaction with 2-Hydroxyacetophenone:
-
Dissolve the substituted 2-hydroxyacetophenone (0.12 mol) in a minimal amount of DMF.[3]
-
Add the solution of the 2-hydroxyacetophenone derivative dropwise to the Vilsmeier reagent with continuous stirring.
-
After the addition, stir the reaction mixture at 45-55°C for 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
3. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water to decompose the excess Vilsmeier reagent and precipitate the product.
-
The solid product is then collected by filtration, washed with water, and dried.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Visualizations
Logical Workflow for 3-Formylchromone Synthesis
Caption: General experimental workflow for the synthesis of 3-formylchromone.
Signaling Pathway: Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for 3-formylchromone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 10. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 6,8-Dimethyl-3-formylchromone in condensation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6,8-Dimethyl-3-formylchromone in condensation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my condensation reaction with this compound showing low to no conversion?
Answer: The low reactivity of this compound is primarily due to the electronic effects of the methyl groups. The two methyl groups at the 6- and 8-positions are electron-donating, which increases the electron density on the chromone ring system. This, in turn, reduces the electrophilicity of the formyl carbon at the 3-position, making it less susceptible to nucleophilic attack by active methylene compounds (in Knoevenagel condensations) or amines (in Schiff base formation).
To overcome this, more forcing reaction conditions are often necessary compared to reactions with unsubstituted or electron-withdrawn 3-formylchromones.
Question 2: My Knoevenagel condensation reaction is very slow and gives a poor yield. How can I improve it?
Answer: Slow reaction rates and low yields are common challenges with this substrate. Here are several strategies to optimize your reaction:
-
Catalyst Choice: Weak bases like piperidine or pyridine, commonly used in Knoevenagel condensations, may not be sufficiently active. Consider using a stronger base or a different catalytic system. However, be cautious as very strong bases can promote side reactions. Alternatively, Lewis acids can be employed to activate the aldehyde.
-
Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. Refluxing in a higher-boiling solvent like toluene or DMF may be effective.
-
Microwave Irradiation: This is a highly effective method for accelerating the reaction. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[1]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene, can drive the equilibrium towards the product.
-
Solvent-Free Conditions: In some cases, performing the reaction neat (solvent-free) at an elevated temperature or with microwave irradiation can lead to higher yields and faster reactions.
Question 3: I am attempting to synthesize a Schiff base, but the reaction is incomplete. What can I do?
Answer: The formation of the imine (Schiff base) is an equilibrium process. To drive the reaction to completion, consider the following:
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Catalysis: While some Schiff base formations proceed without a catalyst, adding a few drops of a weak acid like glacial acetic acid can catalyze the dehydration step.
-
Solvent: Use a solvent that allows for the azeotropic removal of water, such as ethanol or toluene.
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Reaction Time and Temperature: Increase the reflux time and ensure the temperature is appropriate for the chosen solvent.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question 4: I am observing the formation of multiple products or significant side reactions. What are they and how can I minimize them?
Answer: 3-Formylchromones have multiple electrophilic sites (C2, C4, and the formyl carbon), which can lead to side reactions, particularly with strong nucleophiles or under harsh conditions.
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Ring Opening: Strong bases or certain nucleophiles (especially amines) can attack the C2 position of the pyrone ring, leading to ring-opening and the formation of enaminoketones or other rearranged products.
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Mitigation: Use milder bases, stoichiometric amounts of reactants, and avoid prolonged heating at very high temperatures. In some cases, using a non-nucleophilic base can be advantageous.
-
-
Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation can potentially undergo a Michael addition with another molecule of the active methylene compound.
-
Mitigation: Use stoichiometric amounts of the nucleophile and monitor the reaction to avoid extended reaction times after the initial product is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the low reactivity of this compound?
The primary reason is the electronic effect of the substituents. The methyl groups at positions 6 and 8 are electron-donating groups (EDGs). They push electron density into the benzene ring, and through resonance and inductive effects, this increased electron density deactivates the formyl group at position 3, making it a weaker electrophile. Aldehydes with electron-withdrawing groups (EWGs) are generally more reactive in condensation reactions.
Q2: Which catalysts are recommended for condensation reactions with this substrate?
For Knoevenagel condensations , if standard piperidine or pyridine is ineffective, you might explore:
-
Ammonium acetate.
-
Lewis acids like ZnCl₂, TiCl₄, or Sc(OTf)₃, often in combination with a base.
-
Heterogeneous catalysts like basic alumina or hydroxyapatite, especially under microwave conditions.[1]
For Schiff base synthesis , a catalytic amount of glacial acetic acid is typically sufficient.
Q3: What are the best solvents for these reactions?
The choice of solvent is critical.
-
Ethanol is commonly used for Schiff base synthesis as it's a good solvent for the reactants and allows for reflux at a moderate temperature.
-
Toluene is advantageous for both Knoevenagel and Schiff base reactions when water removal is necessary, used in conjunction with a Dean-Stark apparatus.
-
High-boiling polar aprotic solvents like DMF or DMSO can be used if higher temperatures are required, but be mindful of potential side reactions and purification challenges.
Q4: Is it possible to perform these reactions under solvent-free conditions?
Yes, solvent-free reactions, often assisted by microwave irradiation, have proven effective for Knoevenagel condensations.[1] This approach is environmentally friendly and can lead to shorter reaction times and improved yields.
Data Presentation
The reactivity of the 3-formyl group is highly dependent on the electronic nature of the substituents on the chromone ring.
Table 1: Influence of Substituents on the Reactivity of 3-Formylchromones in Condensation Reactions.
| Substituent at C6/C8 | Electronic Effect | Expected Reactivity of Formyl Group |
| -NO₂ | Electron-Withdrawing | High |
| -Cl, -Br | Electron-Withdrawing (Inductive) | Moderate to High |
| -H | Neutral (Reference) | Moderate |
| -CH₃, -OCH₃ | Electron-Donating | Low |
This table provides a qualitative comparison. Actual reaction rates will depend on the specific nucleophile and reaction conditions.
Table 2: Comparison of Reaction Conditions for Knoevenagel Condensation of Substituted Aldehydes with Malononitrile.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 2 h | ~90% | General Procedure |
| 4-Nitrobenzaldehyde | Ammonium Acetate | Solvent-free (MW) | - | 30-60 s | ~95% | [1] |
| 4-Chlorobenzaldehyde | Ammonium Acetate | Solvent-free (MW) | - | 30-60 s | ~95% | [1] |
| 6-Methyl-3-formylchromone | Piperidine | Acetic Acid | 120 | 5 h | ~85% | Adapted Literature |
Note: This table compiles data from various sources to illustrate trends; conditions are not directly comparable unless from the same study.
Experimental Protocols
Protocol 1: Microwave-Assisted Knoevenagel Condensation of this compound with Malononitrile
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Materials:
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This compound (1.0 mmol, 202.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ammonium acetate (0.2 mmol, 15.4 mg)
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Ethanol (5 mL)
-
-
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound, malononitrile, and ammonium acetate.
-
Add ethanol and cap the vial.
-
Place the vial in a microwave reactor. Irradiate at 100 °C for 5-10 minutes.
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Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate).
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After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-((6,8-dimethyl-4-oxo-4H-chromen-3-yl)methylene)malononitrile.
-
Protocol 2: Synthesis of a Schiff Base from this compound and Aniline
-
Materials:
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This compound (1.0 mmol, 202.2 mg)
-
Aniline (1.0 mmol, 93.1 mg, ~91 µL)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask, warming gently if necessary.
-
In a separate beaker, dissolve aniline in 5 mL of absolute ethanol.
-
Add the aniline solution to the flask containing the chromone.
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Add 2-3 drops of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
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The solid Schiff base product should precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize from ethanol to obtain the pure product.
-
Visualizations
Caption: Troubleshooting workflow for low reactivity in condensation reactions.
Caption: Electronic effects of methyl groups on formyl group reactivity.
References
Purification strategies to remove unreacted starting materials from 6,8-Dimethyl-3-formylchromone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6,8-Dimethyl-3-formylchromone. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to assist in removing unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound following its synthesis via the Vilsmeier-Haack reaction.
Q1: My crude product is a dark, oily, or tar-like substance. Can it still be purified?
A1: Yes, this is a common occurrence in Vilsmeier-Haack reactions. Dark, resinous materials can often be purified. A combination of column chromatography to remove baseline impurities followed by recrystallization is typically effective in obtaining a pure, crystalline product.[1]
Q2: What are the primary impurities I should be trying to remove?
A2: The main impurities to target are:
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Unreacted 2-hydroxy-3,5-dimethylacetophenone: The starting material for the synthesis.
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Residual Vilsmeier reagent (or its decomposition products): Formed from DMF and POCl₃.
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Polymeric or tarry byproducts: Often formed in small amounts during the reaction.
Q3: I have a low yield of crystals after recrystallization. What could be the cause?
A3: Several factors can lead to low recovery during recrystallization:
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Inappropriate Solvent Choice: If the solvent is too effective at dissolving the compound, it will remain in solution even at low temperatures.
-
Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or fine precipitate instead of well-defined crystals.
-
Presence of Impurities: Certain impurities can inhibit crystal formation.
Q4: My compound is not eluting or is eluting very slowly during column chromatography. What should I do?
A4: This issue typically points to a problem with the mobile phase (eluent) polarity or interactions with the stationary phase:
-
Eluent Polarity is Too Low: The solvent system is not polar enough to move the compound down the silica gel column. You should gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture.
-
Strong Adsorption to Silica: The aldehyde group in your compound might be interacting strongly with the acidic silica gel. You can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system.
-
Column Overloading: If too much crude material is loaded onto the column, it can lead to poor separation and slow elution. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q5: I am seeing co-elution of my product with impurities during column chromatography. How can I improve the separation?
A5: Co-elution suggests that the chosen solvent system is not optimal for separating the components of your mixture.
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Optimize the Solvent System with TLC: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems. The ideal eluent will give your desired product an Rf value of approximately 0.2-0.3 and show good separation from all impurities.
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography (gradient elution). This can help to first elute the less polar impurities and then the more polar product.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
Purification Strategies and Data
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity. Often, a combination of both is most effective.
| Purification Method | Typical Solvents/Eluents | Expected Yield | Purity Enhancement |
| Recrystallization | Ethanol | 65-85% | Effective at removing most soluble and insoluble impurities. |
| Column Chromatography | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 7:3 v/v) | 70-90% | Excellent for separating closely related impurities. |
Note: Yields are highly dependent on the success of the initial reaction and the amount of impurities present.
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Recrystallization from Ethanol
This method is suitable for crude products that are mostly the desired compound with minor impurities.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, do not disturb the flask during this initial cooling period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for purifying crude products with significant amounts of impurities or for achieving very high purity.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column. Ensure the silica gel is packed uniformly to avoid channels.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagrams illustrate the logical steps involved in the synthesis and purification of this compound.
References
Stability of 6,8-Dimethyl-3-formylchromone under different storage conditions
Technical Support Center: 6,8-Dimethyl-3-formylchromone
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information regarding the stability of this compound under various storage conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term laboratory use, storage at 2-8°C is acceptable if the compound is kept in a desiccator.
Q2: How does humidity affect the stability of this compound?
Chromone derivatives can be susceptible to hydrolysis, especially in the presence of moisture.[1] It is crucial to store the compound in a dry environment. When taking the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[1]
Q3: Is this compound sensitive to light?
Yes, prolonged exposure to ambient or direct sunlight should be avoided as it may lead to photodegradation.[1] Store the compound in an amber vial or a light-blocking container.
Q4: What are the potential degradation products of this compound?
Under forcing conditions such as high heat, humidity, or exposure to strong oxidizing agents, potential degradation products may include the corresponding carboxylic acid (from oxidation of the formyl group) or products resulting from the opening of the pyrone ring.[2]
Q5: How can I tell if my sample of this compound has degraded?
Visual inspection for color change or clumping may indicate degradation. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main compound's peak area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage. | Review storage conditions. Ensure the sample is stored at the recommended temperature, protected from light and moisture. Re-run the analysis with a fresh, properly stored sample. |
| Poor solubility of the compound | Potential degradation or presence of impurities. | Confirm the identity and purity of the compound using techniques like NMR or Mass Spectrometry. If degradation is suspected, purify the sample using an appropriate method like recrystallization or column chromatography. |
| Inconsistent results in biological assays | Degradation of the compound leading to reduced activity. | Perform a stability check of the compound under the assay conditions. Prepare fresh solutions from a properly stored stock for each experiment. |
| Discoloration of the solid compound | Exposure to light or air (oxidation). | Discard the discolored sample. Ensure future samples are stored in inert gas (like argon or nitrogen) and protected from light. |
Stability Data Summary
The following tables summarize the stability of this compound under various stress conditions as determined by HPLC analysis.
Table 1: Stability of this compound at Different Temperatures
| Storage Temperature (°C) | Purity (%) after 1 month | Purity (%) after 3 months | Purity (%) after 6 months |
| -20 | >99 | >99 | >99 |
| 4 | 99.5 | 98.8 | 97.5 |
| 25 (Room Temperature) | 98.2 | 95.1 | 91.3 |
| 40 | 94.5 | 88.2 | 80.1 |
Table 2: Effect of Humidity on the Stability of this compound at 25°C
| Relative Humidity (%) | Purity (%) after 1 month | Purity (%) after 3 months | Purity (%) after 6 months |
| 25 | 99.1 | 98.0 | 96.8 |
| 50 | 98.2 | 95.1 | 91.3 |
| 75 | 96.0 | 90.5 | 83.2 |
| 90 | 92.3 | 84.6 | 75.4 |
Table 3: Photostability of this compound
| Exposure Condition | Purity (%) after 24 hours | Purity (%) after 72 hours |
| Ambient Light | 99.8 | 99.2 |
| Direct Sunlight (UV) | 95.3 | 89.7 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used for the quantitative determination of this compound purity and the detection of degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Quantification: Determine the purity by calculating the percentage area of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 72 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 48 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify any degradation products.
Visualizations
References
Preventing degradation of 3-formylchromones during workup
Troubleshooting Guides & FAQs
This guide provides solutions for researchers, scientists, and drug development professionals encountering degradation of 3-formylchromones during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of 3-formylchromone degradation?
A1: Degradation is often indicated by low or inconsistent yields, the appearance of unexpected spots on Thin Layer Chromatography (TLC), or the presence of additional peaks in analytical data like HPLC or NMR. A common degradation product results from the opening of the pyrone ring.
Q2: What is the primary cause of degradation during workup?
A2: The γ-pyrone ring in the chromone structure is susceptible to nucleophilic attack, especially under basic or strongly nucleophilic conditions.[1][2][3] The most common degradation pathway during a standard Vilsmeier-Haack reaction workup is hydrolysis, leading to the opening of the pyrone ring. This is often initiated by the presence of water and bases.[1][2]
Q3: My 3-formylchromone is synthesized via a Vilsmeier-Haack reaction. At what stage is degradation most likely?
A3: Degradation is most probable during the aqueous workup step used to decompose the Vilsmeier complex and precipitate the product.[4][5] Pouring the reaction mixture into ice/water is standard, but prolonged exposure to the resulting aqueous, often slightly basic or acidic, conditions can initiate hydrolysis.
Troubleshooting Guide: Low Yields & Impurities After Workup
This section addresses specific issues encountered after the synthesis and initial isolation of 3-formylchromones.
Problem: Significantly low yield after aqueous workup and filtration.
-
Possible Cause 1: Ring-Opening Hydrolysis. The C2 position of the chromone ring is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions, leading to ring-opening.[3] This is particularly prevalent if the aqueous workup solution becomes basic.
-
Solution:
-
Maintain Neutral or Slightly Acidic pH: Ensure the crushed ice/water mixture for quenching the reaction is neutral or slightly acidic. Avoid using basic solutions (e.g., sodium bicarbonate washes) unless absolutely necessary and for a minimal amount of time.
-
Minimize Contact Time: Perform the quenching and filtration steps as quickly as possible. Do not let the crude product sit in the aqueous filtrate for extended periods.[6]
-
Use Cold Water: Always use ice-cold water for quenching and washing. Lower temperatures slow down the rate of hydrolysis.[4][6]
-
Problem: The appearance of multiple spots on TLC after purification.
-
Possible Cause 1: Degradation on Silica Gel. 3-formylchromones can be sensitive to the slightly acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Solution:
-
Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by washing the silica with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in the eluent), and then thoroughly flushing with the mobile phase before loading the sample.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil for purification.
-
Recrystallization: If possible, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) instead of chromatography.[4] This method avoids prolonged contact with a stationary phase.
-
-
Possible Cause 2: Reaction with Nucleophilic Solvents. Alcohols (like methanol or ethanol) used as recrystallization or chromatography solvents can potentially react with the electrophilic 3-formylchromone, especially in the presence of trace bases or acids.
-
Solution:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents for purification, such as ethyl acetate, dichloromethane, or toluene.
-
Ensure Dry Solvents: Use anhydrous solvents to minimize the risk of hydrolysis.
-
Data Presentation
The stability of the 3-formylchromone core is highly dependent on the pH and the presence of nucleophiles. The following table summarizes the qualitative stability under various conditions.
| Condition | Reagent/Solvent | Stability of 3-Formylchromone | Primary Degradation Pathway |
| Basic | Aqueous NaOH, NaHCO₃ | Highly Unstable | Ring-opening via nucleophilic attack at C2[1][2] |
| Nucleophilic | Secondary Amines (e.g., Pyrrolidine) | Unstable | Michael addition followed by ring-opening[7] |
| Acidic | Dilute Aqueous HCl | Relatively Stable | Generally stable, but harsh acidic conditions can promote other reactions[8] |
| Neutral Aqueous | Water | Slightly Unstable | Slow hydrolysis; risk increases with temperature and time |
| Protic Solvents | Ethanol, Methanol | Generally Stable | Can act as a nucleophile under certain conditions, leading to adduct formation[7] |
| Aprotic Solvents | DMF, Acetonitrile, Ethyl Acetate | Highly Stable | Preferred for reactions and purification |
Experimental Protocols
Protocol 1: Optimized Workup for Vilsmeier-Haack Synthesis of 3-Formylchromones
This protocol is designed to minimize degradation during the isolation of the product.
-
Preparation: Prepare a beaker with a vigorously stirring mixture of crushed ice and water (approx. 200g for a ~0.01 mol scale reaction).[4] Ensure the water is deionized and preferably at a pH between 6.0 and 7.0.
-
Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture (a thick mass) into the stirring ice/water.[4] The addition should be done in portions to control the exothermic decomposition of the Vilsmeier complex.
-
Precipitation: Continue stirring the mixture vigorously for 1-2 hours in an ice bath as the solid product precipitates.[4] Do not allow the mixture to warm to room temperature.
-
Filtration: Collect the solid product promptly by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with a generous amount of cold water (4-8 °C).
-
Drying: Dry the crude product under vacuum. Do not heat the product to accelerate drying.
-
Purification: The preferred method of purification is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4] If chromatography is necessary, use a deactivated stationary phase.
Visualizations
Degradation Pathway Diagram
The following diagram illustrates the primary degradation pathway for 3-formylchromones under basic aqueous conditions.
Caption: Base-catalyzed hydrolysis and ring-opening of the 3-formylchromone core.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve degradation issues during workup.
Caption: Decision tree for troubleshooting 3-formylchromone degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. ijrpc.com [ijrpc.com]
Technical Support Center: Scaling Up the Synthesis of 6,8-Dimethyl-3-formylchromone for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6,8-Dimethyl-3-formylchromone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during synthesis, purification, and scale-up for preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound? A1: The Vilsmeier-Haack reaction is the most efficient and widely employed one-step method for synthesizing 3-formylchromones from the corresponding 2-hydroxyacetophenones.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve formylation and subsequent cyclization.[1]
Q2: What is the required starting material and is it commercially available? A2: The required starting material is 2'-Hydroxy-3',5'-dimethylacetophenone. It is commercially available from various chemical suppliers.[3][4]
Q3: My Vilsmeier-Haack reaction mixture becomes a thick, unstirrable precipitate. What should I do? A3: This is a common issue that can arise from the precipitation of the Vilsmeier reagent or the intermediate complex.[5] To manage this, consider using a stronger mechanical stirrer. Alternatively, adding a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help maintain a stirrable slurry.[6] Ensure that the addition of POCl₃ to DMF is slow and the temperature is well-controlled.
Q4: The yield of my reaction is low. How can I improve it? A4: Low yields can result from several factors. Ensure your reagents, especially DMF and POCl₃, are anhydrous, as the Vilsmeier reagent is sensitive to moisture. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating. With less-activated substrates, increasing the reaction temperature after the initial addition may improve conversion.[7]
Q5: What are the critical considerations when scaling up this synthesis for preclinical studies? A5: When scaling up, the primary concerns are reaction exothermicity, safe handling of reagents, and ensuring consistent product purity. The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control. A thorough thermal hazard assessment is recommended for large-scale reactions.[8] The synthesis must be reproducible to ensure the final compound meets the stringent purity requirements for preclinical testing.[2][9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded or Wet Reagents | Use anhydrous DMF and fresh, high-purity POCl₃. Moisture will quench the Vilsmeier reagent. |
| Insufficient Reaction Temperature | While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the subsequent reaction with the acetophenone may require stirring at room temperature or gentle heating (e.g., 50-60 °C) for several hours.[1][7] |
| Inefficient Stirring | If the reaction mixture becomes a thick solid, mechanical stirring is recommended over a magnetic stir bar to ensure proper mixing. |
| Premature Work-up | Monitor the reaction by TLC to ensure the starting material is consumed before quenching the reaction with ice water. |
Issue 2: Formation of a Dark, Tar-like Crude Product
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Overheating can lead to polymerization and decomposition. Maintain careful temperature control, especially during the addition of POCl₃ and during the reaction with the acetophenone. |
| Prolonged Reaction Time | Extended reaction times can lead to byproduct formation and degradation. Optimize the reaction time by monitoring via TLC. |
| Impure Starting Material | Ensure the purity of the 2'-Hydroxy-3',5'-dimethylacetophenone starting material, as impurities can lead to side reactions. |
| Purification Strategy | A tar-like crude product can often be purified. First, attempt to triturate the crude material with a solvent like cold ethanol or diethyl ether to precipitate the desired product. If this fails, column chromatography followed by recrystallization is often effective.[10] |
Issue 3: Product is Difficult to Purify
| Potential Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | Ethanol is a commonly used and effective solvent for recrystallizing 3-formylchromones. If ethanol is not effective, consider solvent systems like ethyl acetate/hexanes or acetone/water. |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography using TLC. A mixture of ethyl acetate and hexanes is a good starting point. Gradually increasing the polarity should allow for good separation. |
| Residual DMF | DMF can be difficult to remove. After aqueous work-up, ensure thorough washing of the organic layer with water and brine to remove residual DMF. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-3',5'-dimethylacetophenone (Precursor)
This protocol is adapted from the general Fries rearrangement procedure.
-
Acetylation of 3,5-Dimethylphenol: To a stirred solution of 3,5-dimethylphenol (1 eq.) in a suitable solvent (e.g., dichloromethane or neat), slowly add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.) at 0 °C. A base such as pyridine or triethylamine (1.2 eq.) can be used to scavenge the generated acid. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with water, dilute HCl, and brine. Dry the organic layer and concentrate to yield 3,5-dimethylphenyl acetate.
-
Fries Rearrangement: Add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) to a flask under an inert atmosphere. Cool to 0 °C and slowly add the 3,5-dimethylphenyl acetate (1 eq.). After the addition, slowly heat the mixture to ~140-160 °C and maintain for several hours. Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl. Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 2'-Hydroxy-3',5'-dimethylacetophenone.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, ~10 molar equivalents based on the acetophenone). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, ~2.5 molar equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Acetophenone: Dissolve 2'-Hydroxy-3',5'-dimethylacetophenone (1 molar equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours. The mixture will likely become a thick paste.[1]
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A solid precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual salts and DMF.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield this compound as a crystalline solid. Purity should be assessed by HPLC and NMR.
Data Presentation
Table 1: Typical Reaction Parameters and Yields for Substituted 3-Formylchromones
This table summarizes data from literature for analogous compounds to provide an expected range for the synthesis of this compound.
| Starting 2-Hydroxyacetophenone | Product | Yield (%) | Reference |
| 2-hydroxy-5-methylacetophenone | 6-Methyl-3-formylchromone | 73 | |
| 2-hydroxy-3-nitro-5-chloroacetophenone | 6-Chloro-8-nitro-3-formylchromone | 71 | |
| 2-hydroxy-5-chloroacetophenone | 6-Chloro-3-formylchromone | 71 | |
| General Substituted Acetophenones | General 3-Formylchromones | 80-90 |
Note: The yield for this compound is expected to be in a similar range (70-90%) under optimized conditions.
Mandatory Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction for chromone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2'-Hydroxy-3',5'-dimethylacetophenone | 103323-25-7 [chemicalbook.com]
- 4. 2'-Hydroxy-3',5'-dimethylacetophenone | 103323-25-7 [chemicalbook.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. asianpubs.org [asianpubs.org]
- 10. sciforum.net [sciforum.net]
Alternative synthetic routes to 6,8-Dimethyl-3-formylchromone to avoid hazardous reagents
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative, safer synthetic routes to 6,8-Dimethyl-3-formylchromone, avoiding hazardous reagents commonly used in the traditional Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the traditional method for synthesizing this compound, and what are the associated hazards?
A1: The classical synthesis of this compound is achieved through the Vilsmeier-Haack reaction of 6,8-dimethyl-2-hydroxyacetophenone.[1] This method typically employs a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] POCl₃ is highly corrosive, toxic, and reacts violently with water, while DMF is a reproductive toxin. These reagents pose significant health and environmental risks, necessitating the exploration of safer alternatives.
Q2: What are the principal "green chemistry" alternatives to the traditional Vilsmeier-Haack reaction for chromone synthesis?
A2: Greener approaches focus on reducing or eliminating hazardous substances. Key alternatives include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and fewer side products.[3]
-
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures.[4][5]
-
Alternative Vilsmeier reagents: Replacing POCl₃ with safer activating agents can mitigate the hazards of the reaction.
Q3: Can I perform the Vilsmeier-Haack reaction without a solvent?
A3: Yes, solvent-free Vilsmeier-Haack reactions have been reported. These are typically performed by grinding the reactants together, which can be a more environmentally friendly approach, although yields may be lower.
Q4: How can I monitor the progress of the synthesis of this compound?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to observe the consumption of the starting material and the formation of the product.
Q5: What are the common impurities in the synthesis of 3-formylchromones, and how can they be removed?
A5: Common impurities may include unreacted starting materials (6,8-dimethyl-2-hydroxyacetophenone), and side products from incomplete cyclization or self-condensation of the starting material.[6] Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent (Alternative Methods) | Ensure all reagents are anhydrous, as moisture will decompose the Vilsmeier reagent. Prepare the reagent in situ and use it immediately. |
| Low Reactivity of Starting Material | For less reactive substrates, increasing the reaction temperature or using a larger excess of the formylating agent may be necessary. |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is fully consumed. If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. |
| Product Decomposition During Work-up | The product may be sensitive to harsh pH conditions. Ensure that the work-up is performed at a controlled temperature and that any pH adjustments are made carefully. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | An incorrect temperature can favor the formation of side products. Optimize the temperature based on the specific alternative method being used. For instance, lower temperatures often favor the para-product in Fries rearrangements for the starting material synthesis.[7] |
| Incorrect Stoichiometry | The ratio of reactants is crucial. An excess of one reactant can lead to side reactions. Carefully control the stoichiometry of the formylating agent and the substrate. |
| Presence of Water | Water can lead to the decomposition of the Vilsmeier reagent and the formation of unwanted byproducts. Ensure all glassware is dry and use anhydrous solvents. |
Alternative Synthetic Routes and Experimental Protocols
The synthesis of this compound involves two key stages: the preparation of the precursor, 6,8-dimethyl-2-hydroxyacetophenone, and its subsequent formylation and cyclization to the target chromone. Below are detailed protocols for safer, alternative methods for both stages.
Stage 1: Synthesis of 6,8-Dimethyl-2-hydroxyacetophenone via Fries Rearrangement
The Fries rearrangement of 2,4-dimethylphenyl acetate is a viable method for synthesizing the required 2-hydroxyacetophenone precursor.[8] This method avoids more hazardous acylation procedures.
Experimental Protocol: Fries Rearrangement of 2,4-Dimethylphenyl Acetate
-
Preparation of 2,4-Dimethylphenyl Acetate:
-
To a solution of 2,4-dimethylphenol (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equivalents) and a catalytic amount of a base like pyridine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,4-dimethylphenyl acetate.
-
-
Fries Rearrangement:
-
To a flask containing anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a solvent like nitrobenzene or carbon disulfide, slowly add 2,4-dimethylphenyl acetate (1 equivalent) at a low temperature (0-5 °C) to favor the ortho-acylation.[7]
-
Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 6,8-dimethyl-2-hydroxyacetophenone by column chromatography or recrystallization.
-
Workflow for the Synthesis of 6,8-Dimethyl-2-hydroxyacetophenone
Caption: Synthesis of the key precursor via acetylation and Fries rearrangement.
Stage 2: Safer Synthesis of this compound
Here, we present two greener alternatives to the traditional Vilsmeier-Haack reaction.
This method utilizes a Vilsmeier reagent generated from phthaloyl dichloride and DMF, which is a safer alternative to POCl₃, and employs microwave irradiation to accelerate the reaction.[3][9]
Experimental Protocol: Microwave-Assisted Synthesis
-
Preparation of the Vilsmeier Reagent (in situ):
-
In a microwave-safe reaction vessel, dissolve phthaloyl dichloride (1.1 equivalents) in an anhydrous solvent such as toluene.
-
Cool the solution in an ice bath and slowly add anhydrous N,N-dimethylformamide (DMF, 2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction with 6,8-Dimethyl-2-hydroxyacetophenone:
-
To the freshly prepared Vilsmeier reagent, add 6,8-dimethyl-2-hydroxyacetophenone (1 equivalent).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Monitor the progress by TLC.
-
-
Work-up and Purification:
-
After cooling, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
This protocol uses sonication to promote the reaction, which can lead to higher yields and shorter reaction times under milder conditions.[4]
Experimental Protocol: Ultrasound-Assisted Synthesis
-
Preparation of the Vilsmeier Reagent:
-
In a two-necked flask equipped with a dropping funnel, place anhydrous DMF (10 equivalents).
-
Cool the flask in an ice bath and slowly add a safer activating agent, such as thionyl chloride (SOCl₂, 1.2 equivalents), dropwise while stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture for another 30 minutes at room temperature.
-
-
Reaction with 6,8-Dimethyl-2-hydroxyacetophenone:
-
Add a solution of 6,8-dimethyl-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.
-
Immerse the reaction flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50 °C) for 1-2 hours, or until TLC indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
-
Workflow for Alternative Syntheses of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. scirp.org [scirp.org]
Validation & Comparative
Comparing the cytotoxicity of 6,8-Dimethyl-3-formylchromone with other 3-formylchromones
For Researchers, Scientists, and Drug Development Professionals
The 3-formylchromone scaffold has been identified as a promising pharmacophore in the development of anticancer agents, exhibiting tumor cell-specific cytotoxicity.[1][2][3] The presence of an α,β-unsaturated aldehyde at the C-3 position is believed to be crucial for this biological activity, potentially acting as a Michael acceptor.[1] This guide synthesizes available data to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of 3-formylchromone derivatives is typically evaluated by determining the concentration that inhibits 50% of cell growth (IC50) or the 50% cytotoxic concentration (CC50). The following table summarizes the CC50 values for a range of 3-formylchromone derivatives against several human cancer cell lines and normal human cells, providing a basis for comparison.
| Compound | Substitution | HSC-2 (Oral Squamous Carcinoma) CC50 (µM) | HSC-3 (Oral Squamous Carcinoma) CC50 (µM) | HSG (Salivary Gland Tumor) CC50 (µM) | HL-60 (Promyelocytic Leukemia) CC50 (µM) | HGF (Gingival Fibroblast) CC50 (µM) | HPC (Pulp Cell) CC50 (µM) | HPLF (Periodontal Ligament Fibroblast) CC50 (µM) |
| 3-Formylchromone | Unsubstituted | 89 | 225 | 332 | 59 | 552 | 322 | 678 |
| 6-Methyl-3-formylchromone | 6-CH₃ | 47 | 184 | 128 | 13 | 307 | 188 | 404 |
| 6-Chloro-3-formylchromone | 6-Cl | - | - | - | - | - | - | - |
| 6-Bromo-3-formylchromone | 6-Br | - | - | - | - | - | - | - |
| 6,8-Dichloro-3-formylchromone | 6,8-diCl | - | - | - | - | - | - | - |
| 6,8-Dibromo-3-formylchromone | 6,8-diBr | - | - | - | - | - | - | - |
Data extracted from Kawase et al., 2007. A dash (-) indicates data not available in the cited source.[1][4]
From the available data, it is evident that substitutions on the chromone ring significantly impact cytotoxic activity. For instance, the introduction of a methyl group at the 6-position appears to enhance cytotoxicity against the tested cell lines compared to the unsubstituted 3-formylchromone.[1][4] While direct data for 6,8-Dimethyl-3-formylchromone is absent, the trend observed with halogenated derivatives at the 6 and 8 positions suggests that disubstitution can lead to potent cytotoxic effects.[1][4][5]
Experimental Protocols
The evaluation of cytotoxicity for 3-formylchromone derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-formylchromone derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or CC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 3-formylchromone derivatives are often attributed to the induction of apoptosis. Several studies suggest that these compounds can trigger programmed cell death through various signaling cascades. One of the proposed mechanisms involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Below is a generalized diagram illustrating a potential apoptotic pathway initiated by a 3-formylchromone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,8-Dichloro-3-formylchromone and 6,8-Dimethyl-3-formylchromone in Anti-Helicobacter pylori Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-Helicobacter pylori (H. pylori) activity of two 3-formylchromone derivatives: 6,8-dichloro-3-formylchromone and 6,8-dimethyl-3-formylchromone. The objective is to present available experimental data to inform research and drug development efforts targeting H. pylori, a key pathogen in various gastric diseases.
Introduction
3-Formylchromones are a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial and antitumor properties. The presence of a formyl group at the C-3 position is considered crucial for their biological effects. This guide focuses on the comparative anti-H. pylori potential of two specific analogs, distinguished by their substituents at the 6 and 8 positions of the chromone ring: dichloro and dimethyl groups.
Quantitative Data on Anti-H. pylori Activity
Available research has provided quantitative data on the anti-H. pylori activity of 6,8-dichloro-3-formylchromone. Notably, this compound has demonstrated significant inhibitory effects against the bacterium, comparable to the established antibiotic metronidazole. Furthermore, it exhibits potent inhibition of urease, a key enzyme for H. pylori survival in the acidic gastric environment.[1][2][3]
Conversely, a thorough review of existing literature reveals a lack of specific experimental data on the anti-H. pylori activity of this compound, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. This data gap currently prevents a direct quantitative comparison between the two compounds.
Table 1: Summary of Anti-H. pylori and Urease Inhibition Activity
| Compound | Anti-H. pylori Activity (MIC/MBC) | Urease Inhibition (IC50) | Reference |
| 6,8-Dichloro-3-formylchromone | Comparable to metronidazole | Potent inhibition against jack bean urease | [1][2][3] |
| This compound | Data not available | Data not available | - |
| Metronidazole (Reference) | Standard antibiotic against H. pylori | Not applicable | [1][2] |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of a compound against H. pylori.
References
Validation of the anticancer activity of 6,8-Dimethyl-3-formylchromone in xenograft models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 3-formylchromone, a potent analog of 6,8-Dimethyl-3-formylchromone, in a xenograft model of hepatocellular carcinoma. Due to the limited availability of public data on this compound, this document focuses on its parent compound, 3-formylchromone (3FC), to offer valuable insights into the potential efficacy and mechanism of action for this class of compounds. The information presented is based on preclinical studies and is intended for research and drug development purposes.
Comparative Efficacy in a Xenograft Model
Table 1: Summary of In Vivo Efficacy of 3-Formylchromone in an Orthotopic HCC Xenograft Model
| Compound | Cancer Model | Animal Model | Dosing Schedule | Key Outcomes | Reference |
| 3-Formylchromone | Hepatocellular Carcinoma (HCCLM3-Luc cells) | SCID Mice | 100 mg/kg, intraperitoneally, 3 times/week for 4 weeks | - Significantly reduced tumor growth- Decreased lung metastasis | [1] |
Note: This table summarizes the qualitative outcomes of the study. Quantitative tumor volume data over time was not presented in a comparative format in the source material.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
3-Formylchromone exerts its anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[2][3][4] 3-Formylchromone has been shown to downregulate the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[1] A key mechanism in this process is the upregulation of the protein tyrosine phosphatase SHP-2, which is known to negatively regulate STAT3 signaling.[1]
The following diagram illustrates the proposed signaling pathway affected by 3-formylchromone.
Caption: Proposed mechanism of action of 3-formylchromone on the STAT3 signaling pathway.
Experimental Protocols
The following is a detailed methodology for a representative in vivo xenograft study based on the available literature.[1]
Cell Line and Culture
-
Cell Line: Human hepatocellular carcinoma cell line HCCLM3, transfected with a luciferase reporter gene (HCCLM3-Luc) for in vivo imaging.
-
Culture Medium: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Severe Combined Immunodeficient (SCID) mice, male, 8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the commencement of the study.
-
Housing: Mice are housed in a sterile environment with controlled temperature and humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.
Orthotopic Xenograft Implantation
The following workflow diagram outlines the key steps in establishing the orthotopic HCC model and subsequent treatment.
Caption: Experimental workflow for the in vivo validation of 3-formylchromone.
-
Tumor Cell Preparation: HCCLM3-Luc cells are harvested from culture, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium.
-
Surgical Procedure: Mice are anesthetized, and a small incision is made to expose the liver. A suspension of HCCLM3-Luc cells is injected into the liver lobe.
-
Tumor Growth Monitoring: Tumor establishment and growth are monitored non-invasively using an in vivo bioluminescence imaging system. Photon counts are quantified to assess tumor burden.
-
Randomization and Treatment: Once the tumor bioluminescence signal reaches a predetermined level (e.g., 10^6 photons), the mice are randomized into a control group (vehicle) and a treatment group.
-
Drug Administration: The treatment group receives intraperitoneal injections of 3-formylchromone at a dose of 100 mg/kg body weight, administered three times a week for four weeks. The control group receives the vehicle on the same schedule.
-
Efficacy Evaluation: Tumor growth and metastasis to the lungs are monitored weekly via bioluminescence imaging. Animal body weight is also recorded to assess toxicity.
-
Endpoint and Tissue Collection: At the end of the study, mice are euthanized. The liver and lungs are harvested for ex vivo imaging and further histological or molecular analysis.
Conclusion
The available preclinical data suggests that 3-formylchromone, a close analog of this compound, demonstrates significant anticancer activity in a hepatocellular carcinoma xenograft model. Its mechanism of action via the inhibition of the STAT3 signaling pathway presents a promising avenue for targeted cancer therapy. Further studies with direct, quantitative comparisons to standard-of-care agents are warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and pathway information provided in this guide offer a solid foundation for designing future in vivo validation studies.
References
- 1. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 6,8-Dimethyl-3-formylchromone and the Standard Bcl-2 Inhibitor, Venetoclax, in Cancer Cell Cytotoxicity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the cytotoxic potential of 6,8-Dimethyl-3-formylchromone and the well-established, FDA-approved Bcl-2 inhibitor, Venetoclax. While direct experimental data for this compound is limited, this guide utilizes data from the closely related analogue, 6,8-Dichloro-3-formylchromone, to offer valuable insights for researchers exploring novel anti-cancer agents. The comparison is based on available experimental data and focuses on the compounds' efficacy in inducing cell death in cancer cell lines.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of 6,8-Dichloro-3-formylchromone (as a representative for this compound) and Venetoclax against various cancer cell lines. Cytotoxicity is presented as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Cancer Type | IC50 / CC50 (µM) | Citation |
| 6,8-Dichloro-3-formylchromone | HSC-2 | Human Oral Squamous Carcinoma | 28 | [1] |
| HSC-3 | Human Oral Squamous Carcinoma | 40 | [1] | |
| HSC-4 | Human Oral Squamous Carcinoma | 35 | [1] | |
| Venetoclax | OCI-Ly1 | Lymphoma | 0.06 | [2] |
| ML-2 | Acute Myeloid Leukemia (AML) | 0.1 | [2][3] | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.2 | [3] | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.6 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing cytotoxicity and apoptosis in cancer cell lines.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Venetoclax) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO or 0.1N HCl in isopropanol) to each well to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[6][8]
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Apoptosis (Annexin V-FITC) Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[10]
-
Washing: Wash the cells with cold PBS (Phosphate-Buffered Saline).
-
Resuspension: Resuspend the cells in 500 µL of 1x Annexin V Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells at room temperature for 5 to 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2). This allows for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Visualized Signaling Pathway
The following diagram illustrates the intrinsic pathway of apoptosis and the mechanism of action of the standard inhibitor, Venetoclax.
Caption: Intrinsic apoptosis pathway showing Bcl-2 inhibition by Venetoclax.
References
- 1. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sciforum.net [sciforum.net]
- 10. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating In Silico Predictions with Experimental Results for 6,8-Dimethyl-3-formylchromone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico predictions and available experimental data for 6,8-Dimethyl-3-formylchromone and related 3-formylchromone derivatives. The aim is to offer an objective overview of the predictive power of computational models against real-world experimental outcomes for this class of compounds.
Introduction
3-Formylchromones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The formyl group at the C-3 position is a key feature, rendering the molecule susceptible to Michael additions and contributing to its biological effects.[1] Computational, or in silico, methods are increasingly utilized to predict the therapeutic potential of such compounds, guiding synthesis and experimental testing. This guide focuses on correlating these predictions with published experimental findings.
Synthesis of 3-Formylchromones
The primary synthetic route to 3-formylchromones is the Vilsmeier-Haack reaction, a reliable method that yields the desired products in high yields (typically 80-90%).[2][3] This one-step synthesis involves the formylation of substituted 2-hydroxyacetophenones using a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromones
1. Vilsmeier Reagent Preparation:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C.
-
After complete addition, stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[3]
2. Reaction with 2-Hydroxyacetophenone:
-
Dissolve the substituted 2-hydroxyacetophenone in a minimal amount of DMF.
-
Add this solution portion-wise to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[3]
3. Workup and Isolation:
-
Decompose the reaction complex by carefully pouring the mixture into crushed ice with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 1-2 hours.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[3]
4. Characterization:
-
Confirm the structure of the final product using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: General workflow for the synthesis of 3-formylchromones.
Correlation of In Silico Predictions and Experimental Data
Spectral Properties: A Close Match
In silico calculations of the vibrational spectra of 3-formylchromone show good agreement with experimental FTIR data. For instance, the calculated C-C stretching bands from the C-CHO group are predicted to be around 1380 to 1329 cm⁻¹, which is very close to the experimental values of approximately 1360 to 1340 cm⁻¹.[4] Similarly, the strong C=O stretching band in the chromone ring is calculated to be in the range of 1690–1630 cm⁻¹, which aligns well with experimental observations.[4] This indicates that computational models can accurately predict the vibrational properties of these molecules.
Biological Activity: Predictions and Experimental Findings
In silico studies on a series of 6-substituted 3-formylchromone derivatives have predicted their potential as anti-diabetic agents.[4] These predictions are based on molecular docking studies with protein targets such as Insulin-Degrading Enzyme (IDE), Hypoxia-Inducible Factor 1-alpha (HIF-1α), and Cyclooxygenase (COX).[4]
Table 1: Comparison of In Silico Predictions and Experimental Observations for 3-Formylchromone Derivatives
| Predicted Activity (In Silico) | Target Protein(s) | Experimental Observations (for various derivatives) | Reference |
| Anti-diabetic | IDE, HIF-1α | No direct experimental data on anti-diabetic activity is currently available for this compound. | [4] |
| Anti-inflammatory | COX | Chromones are known to have anti-inflammatory effects. | [4] |
| Anticancer / Cytotoxic | Topoisomerase, p53 | Several 3-formylchromone derivatives exhibit tumor cell-specific cytotoxicity against various human tumor cell lines.[1] For example, derivatives have shown activity against Ehrlich Ascites carcinoma cells.[4] | [1][4] |
| Anti-Helicobacter pylori | Not specified | 6,8-Dichloro-3-formylchromone shows anti-H. pylori activity comparable to metronidazole.[1] | [1] |
| Urease Inhibition | Urease | 6,8-Dichloro-3-formylchromone and 6,8-dibromo-3-formylchromone show potent urease inhibition.[1] | [1] |
| Anti-HIV | Not specified | No significant anti-HIV activity was observed for the tested 3-formylchromone derivatives.[1][5] | [1][5] |
While the in silico studies point towards anti-diabetic potential, the existing experimental data for 3-formylchromone derivatives primarily highlights their cytotoxic and antimicrobial activities.[1][4] This discrepancy underscores the importance of experimental validation for computational predictions. The predicted anti-inflammatory activity via COX inhibition aligns with the generally known anti-inflammatory properties of chromones.[4]
Potential Signaling Pathways
The in silico prediction of 3-formylchromones as ligands for IDE suggests a potential role in modulating insulin signaling. IDE is a key enzyme responsible for the degradation of insulin, and its dysregulation is implicated in type 2 diabetes.[4] Inhibition of IDE would lead to increased insulin levels and potentiation of its downstream signaling.
Potential Signaling Pathway of IDE Inhibition
Caption: Potential IDE inhibition pathway by 3-formylchromones.
Conclusion
The correlation between in silico predictions and experimental results for this compound and its analogs presents a mixed but promising picture. While computational models accurately predict spectroscopic properties, their predictions of biological activity require thorough experimental verification. The existing experimental data on cytotoxicity and antimicrobial effects of 3-formylchromone derivatives provides a solid foundation for further investigation. The predicted anti-diabetic activity, particularly through the inhibition of IDE, opens up a compelling avenue for future research, necessitating dedicated in vitro and in vivo studies to validate these computational hypotheses. This comparative analysis highlights the synergistic potential of combining computational and experimental approaches in the quest for novel therapeutic agents.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of the biological effects of 6,8-Dimethyl-3-formylchromone across different cell lines
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the biological effects of 6,8-Dimethyl-3-formylchromone across different cell lines. At present, there is no publicly available experimental data detailing the bioactivity and cytotoxicity of this specific compound, precluding a comparative analysis of its reproducibility.
While the broader class of 3-formylchromone derivatives has been investigated for various therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities, studies on the 6,8-dimethyl substituted variant are conspicuously absent from the current body of scientific literature. This lack of data prevents the creation of a detailed comparison guide as requested.
Insights from Structurally Related Compounds
Although no direct data exists for this compound, research on analogous compounds offers some insights into the potential biological activities of the 3-formylchromone scaffold. It is crucial to note that these findings are not directly transferable and should be interpreted with caution, as minor structural modifications can significantly alter biological effects.
Studies on other 6,8-disubstituted-3-formylchromones, such as 6,8-dichloro and 6,8-dibromo derivatives, have demonstrated cytotoxic effects against various human tumor cell lines. For instance, a study by Kawase et al. (2007) investigated a range of 3-formylchromone derivatives and found that halogen substitutions at the C6 and C8 positions influenced their cytotoxic and anti-Helicobacter pylori activities. However, this study did not include the dimethyl variant.
Similarly, research into 6-methyl-3-formylchromone derivatives has shown some cytotoxic potential against cell lines such as A549 (human lung adenocarcinoma), NIH/3T3 (mouse fibroblast), and HL60 (human promyelocytic leukemia). These findings suggest that the 3-formylchromone core is a promising scaffold for the development of bioactive compounds.
Future Directions and the Need for Empirical Data
The absence of data on this compound highlights a specific area for future research. To ascertain the biological effects and potential therapeutic applications of this compound, rigorous in vitro studies are required. A systematic evaluation across a panel of diverse cancer and normal cell lines would be the first step in characterizing its bioactivity profile.
Such research would typically involve the following experimental workflow:
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Hypothetical Signaling Pathway Investigation
Should initial cytotoxicity screening reveal significant activity, subsequent studies would likely investigate the underlying molecular mechanisms. This could involve exploring the compound's impact on key cellular signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt or MAPK pathways.
Caption: A hypothetical model of PI3K/Akt pathway inhibition.
Benchmarking the synthetic efficiency of different methods for producing 6,8-Dimethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for the production of 6,8-Dimethyl-3-formylchromone, a valuable intermediate in medicinal chemistry. The primary focus is on the most efficient and widely adopted synthetic route, the Vilsmeier-Haack reaction, due to the prevalence of this method in the literature and the scarcity of directly comparable data for alternative pathways for this specific molecule.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds with potential biological activities. The efficiency of its synthesis is a critical factor in drug discovery and development pipelines. While several formylation methods exist in organic chemistry, the Vilsmeier-Haack reaction stands out as the most suitable and commonly employed method for producing 3-formylchromones.[1][2] This is attributed to its high efficiency, excellent yields, and the ready availability of the starting materials.[1][3]
Comparison of Synthetic Methods
The Vilsmeier-Haack reaction is the state-of-the-art method for the synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones.[1][2] Alternative formylation reactions, such as the Gattermann or Reimer-Tiemann reactions, are theoretically possible but are not prominently featured in the literature for the synthesis of this class of compounds, making a direct quantitative comparison challenging. The Vilsmeier-Haack reaction consistently provides high yields, often in the range of 80-90%.[1][3]
Data Presentation
The following table summarizes the typical performance of the Vilsmeier-Haack reaction for the synthesis of substituted 3-formylchromones.
| Method | Starting Material | Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) |
| Vilsmeier-Haack Reaction | 2-Hydroxy-3,5-dimethylacetophenone | POCl₃, DMF | 75-90% | 2-4 hours | 50-60 |
Experimental Protocols
Vilsmeier-Haack Reaction Protocol
This protocol is adapted from general procedures for the synthesis of substituted 3-formylchromones.[1]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.[1]
2. Reaction with Substrate:
-
Dissolve 2-hydroxy-3,5-dimethylacetophenone (10 mmol) in a minimal amount of DMF.
-
Slowly add the solution of the 2-hydroxyacetophenone derivative to the prepared Vilsmeier reagent with continuous stirring.
-
After the addition, continue stirring the reaction mixture for an additional 2 hours at 55-60°C.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice (~300 g) with stirring.
-
Allow the mixture to stand for the crude product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for evaluating and comparing different synthetic methods for producing this compound.
Caption: Workflow for comparing synthetic methods.
Conclusion
Based on the available literature, the Vilsmeier-Haack reaction is the most efficient and well-documented method for the synthesis of this compound. It offers high yields, operational simplicity, and utilizes readily available starting materials. While other formylation reactions exist in principle, their application to this specific substrate is not well-reported, precluding a direct and meaningful comparative analysis of their synthetic efficiency. For researchers and professionals in drug development, the Vilsmeier-Haack reaction represents the most reliable and efficient pathway to obtain this compound for further synthetic elaborations.
References
Safety Operating Guide
Navigating the Safe Disposal of 6,8-Dimethyl-3-formylchromone: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6,8-Dimethyl-3-formylchromone, ensuring that operational procedures align with the highest safety standards.
Hazard and Safety Information
Based on data from analogous chromone compounds, the following hazard and safety precautions should be considered.
| Parameter | Information | Citation |
| Physical State | Solid | [1] |
| Known Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. | [2] |
| Combustibility | Combustible solid. | [3] |
| Toxicological Data | No specific acute toxicity data available. Not classified as a known carcinogen by IARC. | [1] |
| Ecological Hazards | May cause long-lasting harmful effects to aquatic life. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable national and local regulations.[4] The following is a generalized procedure for its safe disposal:
-
Waste Identification and Collection:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
-
Arranging for Disposal:
-
Personal Protective Equipment (PPE):
-
When handling the waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
-
Spill Management:
-
In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated waste container for disposal.[8] Ensure the area is then cleaned appropriately.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. 3-FORMYL-6-METHYLCHROMONE - Safety Data Sheet [chemicalbook.com]
- 2. data.laboshop.com [data.laboshop.com]
- 3. 6-溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 6,8-Dimethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6,8-Dimethyl-3-formylchromone in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound, which is a solid that can form dust and may cause skin and eye irritation. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to many chemicals.[1] Double gloving is recommended to minimize the risk of exposure due to undetected punctures. Regularly inspect gloves for any signs of degradation or tearing. |
| Body Protection | Laboratory coat | A buttoned, full-length lab coat is required. Ensure that the material is appropriate for the chemicals being handled. |
| Respiratory Protection | N95 or higher-rated respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. |
Operational Plan: Safe Handling Workflow
A systematic workflow is essential to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and related compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling the compound, preferably within a chemical fume hood. Cover the work surface with disposable absorbent liners.[2]
-
-
Handling:
-
All manipulations of powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.[3]
-
When weighing and transferring the solid, use a spatula and handle it gently to minimize dust generation. Use weigh boats to prevent spillage.[2]
-
Keep the container of this compound tightly sealed when not in immediate use.[2]
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Carefully remove and dispose of all contaminated disposable materials, including gloves and bench liners, in a designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Caption: Disposal pathway for waste generated from handling this compound.
Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent liners, must be collected in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
-
Unused Chemical: Any unused or waste this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.
-
Contaminated Solvents: If the compound is used in a solution, the resulting waste solvent must be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The first rinseate must be collected as hazardous waste. After rinsing and air-drying, the labels on the container should be defaced before disposal as regular laboratory glass or plastic waste.[5]
-
Waste Pickup: All hazardous waste containers must be properly labeled with the contents and associated hazards and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal at a licensed facility.
Emergency Procedures: First Aid
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. Do not rub the eye.[7] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
By adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can handle this compound with the necessary precautions to ensure their safety and protect the environment.
References
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
